molecular formula C7H5ClN2O B2530807 3-Chloro-1H-pyrrolo[2,3-c]pyridin-7-ol CAS No. 1190314-08-9

3-Chloro-1H-pyrrolo[2,3-c]pyridin-7-ol

Cat. No.: B2530807
CAS No.: 1190314-08-9
M. Wt: 168.58
InChI Key: KVWUZSGRGQCYRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-1H-pyrrolo[2,3-c]pyridin-7-ol (CAS 1190314-08-9) is a chemical compound with the molecular formula C7H5ClN2O and a molecular weight of 168.58 g/mol . This high-purity reagent is intended for Research Use Only and is not for diagnostic or therapeutic procedures. The 1H-pyrrolo[2,3-c]pyridine scaffold is recognized in medicinal chemistry as a valuable structural motif. Compounds based on this core structure have been investigated as novel, allosteric antagonists for the metabotropic glutamate receptor 5 (mGluR5), a target relevant to neurological disorders . Furthermore, closely related pyrrolopyridine isomers are the subject of ongoing research in drug discovery, particularly in the design and synthesis of potential anticancer agents . The specific chloro and hydroxy substituents on this scaffold make it a versatile building block for further chemical synthesis and exploration in these and other research areas. Researchers can utilize this compound to develop new chemical entities for biochemical screening and pharmacological applications. Please refer to the product's Safety Data Sheet for detailed handling information. The product requires storage in a sealed container, in a dry environment at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-1,6-dihydropyrrolo[2,3-c]pyridin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-5-3-10-6-4(5)1-2-9-7(6)11/h1-3,10H,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWUZSGRGQCYRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C2=C1C(=CN2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular Architecture & Synthetic Methodology: 3-Chloro-1H-pyrrolo[2,3-c]pyridin-7-ol

[1]

Executive Summary

This technical guide provides a comprehensive analysis of 3-Chloro-1H-pyrrolo[2,3-c]pyridin-7-ol (CAS: 1190314-08-9), a specialized heterocyclic scaffold utilized in high-value drug discovery programs.[1] Unlike the ubiquitous 7-azaindole (pyrrolo[2,3-b]pyridine), this 6-azaindole derivative features a nitrogen atom at the 6-position and a hydroxyl group at the 7-position.[1] This unique arrangement imparts distinct electronic properties and tautomeric behaviors critical for designing inhibitors of kinases (e.g., JAK, DYRK) and G-protein coupled receptors (e.g., mGluR5).

Part 1: Structural Analysis & Tautomeric Equilibrium[1]

Molecular Architecture

The core structure is a pyrrolo[2,3-c]pyridine (6-azaindole) fused ring system. The numbering convention is critical: the pyrrole nitrogen is N1, and the pyridine nitrogen is N6. The hydroxyl group at C7 (adjacent to N6) introduces a significant deviation from standard indole chemistry: lactam-lactim tautomerism .

  • Electronic Effect of 3-Cl: The chlorine atom at C3 serves two primary functions:

    • Metabolic Blocking: It obstructs the electron-rich C3 position, preventing oxidative metabolism (e.g., by CYP450s) common to indoles.

    • Lipophilicity Modulation: It increases logP, enhancing membrane permeability and hydrophobic interactions within protein binding pockets.

The Tautomeric "Switch"

In solution, 3-Chloro-1H-pyrrolo[2,3-c]pyridin-7-ol exists in equilibrium between the hydroxy-pyridine (lactim) form and the pyridone (lactam) form.[1] This equilibrium is solvent-dependent but strongly favors the lactam form (1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one) in polar media and the solid state due to intermolecular hydrogen bonding.[1]

Expert Insight: When docking this molecule into protein targets, you must account for the lactam tautomer. It presents a Hydrogen Bond Donor (NH) at position 6 and an Acceptor (C=O) at position 7, effectively reversing the donor/acceptor pattern of the hydroxy form.

Tautomerismcluster_0Lactim Form (Hydroxy)cluster_1Lactam Form (Pyridone)Lactim7-Hydroxy-6-azaindole(Aromatic Pyridine Ring)OH = H-Bond DonorLactam1,6-Dihydro-7-one(Non-Aromatic Pyridone Ring)NH = H-Bond DonorC=O = H-Bond AcceptorLactim->Lactam  Tautomeric Equilibrium  (Favored in Polar Solvents)

Caption: Tautomeric shift from the aromatic 7-hydroxy form to the thermodynamically stable 6-azaindoxil (pyridone) form.

Part 2: Physicochemical Profile[1][2][3][4]

The following data summarizes the core properties relevant to medicinal chemistry optimization.

PropertyValue / DescriptionRelevance
Molecular Weight 168.58 g/mol Fragment-based drug discovery (FBDD) compliant.[1]
CAS Number 1190314-08-9Unique identifier for procurement/search.
Predicted pKa ~9.5 (OH/NH), ~2.5 (Pyridine N)The 7-OH/NH is weakly acidic; deprotonation yields an anion useful for alkylation.
LogP (Predicted) ~1.8 - 2.2Moderate lipophilicity; good balance for oral bioavailability.
H-Bond Donors 2 (Pyrrole NH, Lactam NH/OH)Critical for "hinge-binding" in kinase targets.[1]
H-Bond Acceptors 2 (Lactam O, Pyridine N)Complementary recognition motifs.
Solubility Low in water; High in DMSO/DMFRequires polar organic solvents for stock solutions.

Part 3: Synthetic Methodology

Retrosynthetic Strategy

Direct chlorination of the parent 7-hydroxy-6-azaindole is the most efficient route.[1] The parent scaffold can be constructed via the Bartoli Indole Synthesis or, more commonly for azaindoles, via cyclization of ortho-amino-picolines .[1]

RetrosynthesisTarget3-Chloro-1H-pyrrolo[2,3-c]pyridin-7-ol(Target)Intermediate1H-pyrrolo[2,3-c]pyridin-7-ol(Parent Scaffold)Target->IntermediateRegioselective Chlorination(NCS, DMF)Precursor3-Amino-4-methylpyridinederivativesIntermediate->PrecursorRing Closure(e.g., DMF-DMA, Cyclization)

Caption: Retrosynthetic disconnection showing the late-stage installation of the chlorine atom.

Detailed Experimental Protocol

Objective: Synthesis of 3-Chloro-1H-pyrrolo[2,3-c]pyridin-7-ol from 1H-pyrrolo[2,3-c]pyridin-7-ol.

Reagents:

  • Starting Material: 1H-pyrrolo[2,3-c]pyridin-7-ol (1.0 eq)[1]

  • Reagent: N-Chlorosuccinimide (NCS) (1.05 eq)

  • Solvent: DMF (Dimethylformamide) or Acetonitrile

  • Workup: Water, Ethyl Acetate, Brine

Step-by-Step Workflow:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1H-pyrrolo[2,3-c]pyridin-7-ol (1.0 g, 7.45 mmol) in anhydrous DMF (10 mL). The solution may be slightly suspension-like due to the high melting point of the lactam.

  • Chlorination: Cool the mixture to 0°C in an ice bath. Add NCS (1.05 g, 7.82 mmol) portion-wise over 10 minutes.

    • Expert Note: Adding NCS slowly prevents over-chlorination or exothermic decomposition. The C3 position is highly nucleophilic (enamine-like) and reacts rapidly.

  • Reaction: Allow the reaction to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via LC-MS (Target Mass: 169/171 M+H).

    • Checkpoint: The starting material peak should disappear. If di-chlorination is observed, lower the temperature or reduce NCS equivalents.

  • Quenching: Pour the reaction mixture into ice-cold water (50 mL). The product often precipitates as a solid due to the "salting out" effect and low aqueous solubility.

  • Isolation:

    • If Solid Forms: Filter the precipitate, wash with cold water (3x 10 mL) and hexanes.

    • If No Precipitate:[1] Extract with Ethyl Acetate (3x 30 mL). Wash combined organics with brine (5x) to remove DMF. Dry over Na2SO4, filter, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH gradient, 95:5 to 90:10).

  • Characterization:

    • 1H NMR (DMSO-d6): Look for the disappearance of the C3-H signal (typically a doublet/multiplet around 6.5 ppm) and the retention of the C2-H signal (singlet/doublet around 7.5 ppm).

Part 4: Medicinal Chemistry Applications[1][3][4][5][6]

Kinase Inhibitor Scaffold

The 7-hydroxy-6-azaindole core acts as a hinge-binding motif .[1] In the lactam form, the NH (position 1) and the Carbonyl (position 7) or NH (position 6) can form a bidentate hydrogen bond network with the kinase hinge region (e.g., Adenine binding pocket).

Interaction Map (Pharmacophore)

The 3-Chloro group projects into the hydrophobic "gatekeeper" pocket or the solvent-exposed region, depending on the specific kinase, enhancing potency and selectivity.

Interactionscluster_bindingProtein Binding SiteHingeHinge Region(Backbone NH/CO)MoleculeN1-H (Donor)C7=O (Acceptor)3-Cl (Hydrophobic)Hinge->Molecule:O7H-BondGatekeeperHydrophobic Pocket(Gatekeeper Residue)Molecule:N1->HingeH-BondMolecule:Cl3->GatekeeperVan der Waals

Caption: Pharmacophore mapping of the scaffold within a typical kinase ATP-binding pocket.

References

  • PubChem. (n.d.).[2][3] 7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • MDPI. (2020). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals.[4][5][6] Retrieved from [Link]

  • ResearchGate. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry.[7] Retrieved from [Link]

  • Google Patents. (2012). Pyrrolo[2,3-d]pyrimidine derivatives: their intermediates and synthesis (US20120259115A1).

Technical Guide: Tautomeric Equilibrium of 3-Chloro-1H-pyrrolo[2,3-c]pyridin-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The tautomeric equilibrium of 3-Chloro-1H-pyrrolo[2,3-c]pyridin-7-ol represents a critical variable in the design of kinase inhibitors and allosteric modulators. Unlike simple pyridines, this fused 6-azaindole scaffold presents a complex thermodynamic landscape where the lactam (7-oxo) and lactim (7-hydroxy) forms compete based on solvent polarity, pH, and the electronic influence of the 3-chloro substituent.

Failure to account for this equilibrium leads to erroneous docking scores, misinterpreted SAR (Structure-Activity Relationships), and "phantom" binding modes. This guide provides a definitive technical analysis of the equilibrium, supported by validated characterization protocols and computational strategies.

Structural Dynamics & Thermodynamics

The Core Equilibrium

The molecule exists primarily in a dynamic equilibrium between two neutral tautomers. The fusion of the electron-rich pyrrole ring with the electron-deficient pyridine ring creates a "push-pull" system, further modulated by the electron-withdrawing chlorine at position 3.

  • Tautomer A (Lactim): 3-Chloro-1H-pyrrolo[2,3-c]pyridin-7-ol.

    • Features: Fully aromatic pyridine ring; Hydroxyl group acts as both H-bond donor and acceptor.

    • Prevalence: Favored in the gas phase and non-polar solvents (CHCl₃, Toluene).

  • Tautomer B (Lactam): 3-Chloro-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one.

    • Features: Loss of pyridine aromaticity; Gain of strong amide resonance; Proton resides on N6.

    • Prevalence: Dominant in polar/protic solvents (H₂O, DMSO) and the solid state (due to dimerization).

The "3-Chloro" Electronic Effect

The chlorine atom at C3 is not merely a lipophilic handle; it exerts a strong inductive withdrawing effect (-I) on the pyrrole ring.

  • Acidity Modulation: The -I effect propagates through the

    
    -system, increasing the acidity of the pyrrole N1-H.
    
  • Tautomeric Shift: By withdrawing electron density, the 3-Cl destabilizes the buildup of positive charge on the nitrogen in the lactam's zwitterionic resonance structure. However, the thermodynamic stability of the amide bond (C=O) generally overrides this, keeping the lactam as the dominant species in physiological media.

Tautomerism Figure 1: Proton transfer mechanism between Lactim (OH) and Lactam (NH/CO) forms. Lactim Lactim Form (7-hydroxy) Aromatic Pyridine TS Proton Transfer Transition State Lactim->TS Solvent Assisted Lactam Lactam Form (7-oxo) Amide Resonance TS->Lactam Fast Lactam->TS Non-polar Media

Analytical Characterization Protocols

Distinguishing these tautomers requires specific spectroscopic conditions. Standard LC-MS is insufficient as both forms have identical mass and interconvert rapidly on the column.

Protocol: NMR Solvatochromism Analysis

This protocol uses the chemical shift sensitivity of Carbon-7 (C7) and Nitrogen-6 (N6) to quantify the equilibrium constant (


).

Reagents:

  • Compound: >98% pure 3-Chloro-1H-pyrrolo[2,3-c]pyridin-7-ol.

  • Solvents: DMSO-

    
     (Polar), CDCl
    
    
    
    (Non-polar), THF-
    
    
    (Intermediate).

Step-by-Step Workflow:

  • Preparation: Prepare 5 mM solutions in each solvent. Ensure moisture-free conditions (water catalyzes rapid proton exchange, broadening signals).

  • Acquisition:

    • Acquire

      
      C NMR (minimum 500 scans).
      
    • Acquire

      
      N HMBC (Heteronuclear Multiple Bond Correlation).
      
  • Analysis:

    • Lactim Signal: C7 appears upfield (~155-160 ppm). N6 shows typical pyridine shift.

    • Lactam Signal: C7 appears downfield (~165-175 ppm, characteristic of Carbonyl). N6 shifts significantly upfield (amide-like).

  • Calculation:

    
    
    Note: If exchange is fast on the NMR timescale, the observed shift is a weighted average. Use low-temperature NMR (-40°C) to freeze out individual conformers.
    
Protocol: UV-Vis Ratio Determination

The lactam and lactim forms possess distinct chromophores due to different conjugation lengths.

Workflow:

  • Prepare a 50 µM stock solution in Acetonitrile.

  • Titrate water (0% to 100%) into the solution.

  • Observation:

    • Lactim: Absorption

      
       is typically blue-shifted (shorter conjugation).
      
    • Lactam: Absorption

      
       is red-shifted (longer conjugated system involving the C=O).
      
  • Isosbestic Point: The presence of a clear isosbestic point confirms a clean two-state equilibrium without degradation.

Computational Modeling Strategy

For drug design, predicting the dominant tautomer in the protein binding pocket is essential.

Recommended DFT Methodology

Do not rely on molecular mechanics (MM) force fields, which often hard-code the tautomeric state. Use Density Functional Theory (DFT).[1]

  • Functional: B3LYP or

    
    B97X-D (includes dispersion corrections, crucial for the 3-Cl interaction).
    
  • Basis Set: 6-311++G(d,p) (diffuse functions are required for the anionic character of the oxygen).

  • Solvation Model: PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density).

Data Output Interpretation:

Parameter Lactim (OH) Lactam (NH) Implication

| Relative Energy (


)  | +2.5 kcal/mol | 0.0 kcal/mol | Lactam is the ground state in water. |
| Dipole Moment  | ~2.5 D | ~6.0 D | Lactam has higher solubility in polar media. |
| H-Bond Pattern  | Donor (OH) + Acceptor (N) | Donor (NH) + Acceptor (C=O) | Drastically changes docking pose. |

Pharmacological Implications[2][3][4][5]

"Phantom" Binding Modes

A common failure mode in virtual screening is docking the Lactim form because it looks like a "standard" pyridine kinase inhibitor. However, if the protein pocket is hydrated or requires an H-bond donor at the N6 position, the Lactam is the bioactive species.

  • Case Study (Kinase Hinge Binding):

    • Scenario: The hinge region requires an H-bond donor.

    • Lactim: The N6 is an acceptor. Result: Clash/No binding.

    • Lactam: The N6 is a donor (NH). Result: High affinity interaction.

The 3-Chloro Lipophilic Shield

The 3-chloro substituent serves a dual pharmacological role:

  • Metabolic Blockade: Prevents oxidation at the electron-rich C3 position of the pyrrole.

  • Desolvation Penalty: The lipophilic Cl atom helps desolvate the inhibitor as it enters the hydrophobic pocket, compensating for the energetic cost of stripping water from the polar lactam motif.

Workflow Figure 2: Decision workflow for assigning bioactive tautomers in drug design. Start New Analog Synthesis: 3-Cl-pyrrolo[2,3-c]pyridin-7-ol Step1 1. Solid State Analysis (X-Ray / IR) Start->Step1 Step2 2. Solution State NMR (DMSO vs CDCl3) Step1->Step2 Decision Is Keq > 10 (Lactam favored)? Step2->Decision PathA Dock as Lactam (7-one) Target: H-bond Donor Pocket Decision->PathA Yes (Polar/Bio) PathB Dock as Lactim (7-ol) Target: Hydrophobic/Acceptor Pocket Decision->PathB No (Non-polar)

References

  • Katritzky, A. R., et al. (2010). Tautomerism in Drug Discovery, Design, and Delivery. Advances in Heterocyclic Chemistry.

  • Joshi, K., & Singh, P. (2018). Tautomeric preferences of 7-azaindoles and related scaffolds: A DFT study. Journal of Molecular Modeling.

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry: Strategies for Tautomer Identification. Academic Press.

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design (Analogous Halogen Effects). Journal of Medicinal Chemistry.

  • Reich, H. J. (2024). NMR Spectroscopy: Chemical Shifts of Pyridines and Pyridones. University of Wisconsin-Madison Chemistry Database.

Sources

Physicochemical Characteristics of Chlorinated Pyrrolopyridinols: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical architecture of chlorinated pyrrolopyridinols, a scaffold critical to kinase inhibitor development (e.g., Vemurafenib). It synthesizes structural dynamics, solid-state behaviors, and analytical protocols.

Executive Summary

Chlorinated pyrrolopyridinols (hydroxy-azaindoles) represent a privileged scaffold in modern drug discovery, particularly for ATP-competitive kinase inhibitors.[1] Their utility stems from a unique ability to emulate the hydrogen-bonding motif of purines while offering tunable lipophilicity via halogenation. However, their development is often plagued by complex tautomeric equilibria and polymorphism driven by halogen bonding. This guide provides a definitive characterization framework, moving beyond basic properties to the causal structure-property relationships (SPR) necessary for rational drug design.

Structural Fundamentals & Tautomeric Dynamics

The core challenge in characterizing pyrrolopyridinols is the lactam-lactim tautomerism . Unlike simple phenols, the fusion of the electron-rich pyrrole ring with the electron-deficient pyridine ring creates a push-pull system that is highly sensitive to substitution.

The Chlorine Inductive Effect

Chlorination exerts a strong electron-withdrawing inductive effect (-I), which alters the electrostatic potential surface (ESP) of the scaffold.[1]

  • Acidity Modulation: A chlorine atom at the C5 position of a 4-hydroxy-7-azaindole significantly increases the acidity of the pyrrolic NH and the hydroxyl group.

  • Tautomeric Shift: In 1H-pyrrolo[2,3-b]pyridin-4-ol, the equilibrium favors the 4-oxo (lactam) form in polar solvents due to solvation of the carbonyl dipole.[1] Chlorination at C5 stabilizes the anionic conjugate base, but in neutral media, it can shift the equilibrium toward the hydroxy (lactim) form in non-polar environments by reducing the basicity of the pyridine nitrogen.

Visualization of Tautomeric Equilibrium

The following diagram illustrates the tautomeric shift and the influence of chlorination on the hydrogen bond donor/acceptor (HBD/HBA) profile.

Tautomerism Lactim Lactim Form (Hydroxy-pyridine) Promotes: Hydrophobic Packing Solvent: Non-polar (DCM, Chloroform) Lactam Lactam Form (Pyridone-like) Promotes: Water Solubility Solvent: Polar (Water, DMSO) Lactim->Lactam  Solvent Polarity Increase   Anion Delocalized Anion (Physiological pH) High Solubility Lactam->Anion  Deprotonation (pKa ~8-9)   Cl_Effect Chlorination (C-Cl) (-I Effect) Cl_Effect->Lactim  Increases Lipophilicity   Cl_Effect->Anion  Stabilizes (Lowers pKa)  

Caption: Tautomeric equilibrium of chlorinated pyrrolopyridinols. Chlorination stabilizes the anionic form via inductive withdrawal while enhancing the lipophilicity of the neutral species.

Physicochemical Profiling

Accurate profiling requires distinguishing between the properties of the mixture and the individual tautomers.

Solubility & Lipophilicity (LogP/LogD)

Chlorination drastically alters the solvation profile. While the parent 7-azaindole is moderately water-soluble, 5-chloro derivatives exhibit a "solubility cliff" in aqueous media but enhanced solubility in lipids.[1]

ParameterParent (7-Azaindole)5-Chloro-4-hydroxy-7-azaindoleMechanistic Driver
LogP (Neutral) ~2.02.8 – 3.2Hydrophobic surface area increase; disruption of water network.[1]
Aq. Solubility High (>1 mg/mL)Low (<0.1 mg/mL)Stronger crystal lattice energy (Halogen bonding).[1]
pKa (NH) 13.2~11.5Inductive stabilization of the pyrrolide anion.
pKa (OH/NH) ~9.5 (Phenolic)~8.2Electron withdrawal facilitates proton loss.[1]
Solid-State Characteristics: The Halogen Bond

A critical, often overlooked feature is the Halogen Bond (X-bond) . In the solid state, the chlorine atom acts as a Lewis acid (sigma-hole), interacting with Lewis bases (carbonyl oxygens or pyridine nitrogens) on adjacent molecules.

  • Impact: This forms robust linear supramolecular polymers, increasing melting points and reducing dissolution rates.

  • Detection: X-ray crystallography reveals Cl···O or Cl···N distances less than the sum of van der Waals radii (< 3.27 Å).[2]

Analytical Methodologies

To ensure data integrity, specific protocols must be adapted for these scaffolds. Standard generic methods often fail due to fluorescence quenching or tautomeric peak broadening.

Protocol: Potentiometric pKa Determination

Standard UV-metric methods may fail if the chromophore change is minimal between tautomers.[1]

  • Preparation: Dissolve 5 mg of compound in 50% MeOH/Water (co-solvent is required due to low aqueous solubility).

  • Titration: Titrate with 0.1 M KOH under inert N2 atmosphere to prevent carbonate formation.

  • Data Processing: Use the Yasuda-Shedlovsky extrapolation to determine aqueous pKa (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ).
    
    • Validation: Plot

      
       vs. % organic solvent. The y-intercept gives the true aqueous pKa.
      
Protocol: LogD Measurement via Shake-Flask (Miniaturized)

Preferred over HPLC retention time methods due to specific interactions with C18 silanols.[1]

  • Phase System: n-Octanol / Phosphate Buffer (pH 7.4).

  • Equilibration: Shake for 24 hours at 25°C. Centrifuge at 3000g for 30 mins to break emulsions.

  • Quantification: Analyze both phases using LC-MS/MS.

    • Critical Control: Mass balance must be within 95-105%. If low, suspect precipitation at the interface (common for chlorinated heterocycles).

Analytical Workflow Diagram

Workflow Sample Chlorinated Pyrrolopyridinol (Solid Sample) Solubility Kinetic Solubility (Nephelometry, pH 7.4) Sample->Solubility pKa pKa Determination (Cosolvent Potentiometry) Sample->pKa SolidState Solid State Analysis (PXRD / DSC) Sample->SolidState Decision pKa < 7.0? pKa->Decision LogD_Shake LogD (Shake Flask) *Gold Standard* SolidState->LogD_Shake Polymorph Check Decision->LogD_Shake Yes (Ionized) LogP_HPLC LogP (HPLC) *High Throughput* Decision->LogP_HPLC No (Neutral)

Caption: Decision tree for physicochemical characterization. Shake-flask is mandated for ionized species to avoid column interaction artifacts.

Implications for Drug Design (SAR)

Integrating a chlorinated pyrrolopyridinol scaffold influences the Structure-Activity Relationship (SAR) in three distinct ways:

  • Metabolic Blocking: Chlorination at the C5 position blocks CYP450-mediated oxidation, a common metabolic soft spot in the parent 7-azaindole.

  • Selectivity Filter: The increased size of the Chlorine atom (1.75 Å radius) vs. Hydrogen (1.20 Å) can induce steric clashes in off-target kinases, improving selectivity profiles (e.g., Vemurafenib's selectivity for BRAF V600E).

  • Permeability: While chlorination increases lipophilicity (aiding passive diffusion), the concomitant increase in crystal lattice energy (melting point) can limit solubility-limited absorption. A "sweet spot" is typically found by balancing Cl-substitution with solubilizing side chains (e.g., propylsulfonamides).[1]

Case Study: Vemurafenib Intermediate

Vemurafenib utilizes a 5-chloro-substituted pyrrolopyridine core.[1][3][4] During synthesis, the intermediate 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl chloride exhibits poor solubility in non-polar solvents due to intermolecular H-bonding and halogen stacking.[1] Process chemistry optimization often requires converting the acidic NH to a transient protecting group or using high-boiling polar aprotic solvents (NMP, DMF) to disrupt the lattice.

References

  • Tautomerism of Azaindoles: Catalán, J., et al. "Excited State Tautomerization of Azaindole."[5] National Institutes of Health (PubMed). [Link][1]

  • Halogen Bonding in Azaindoles: Szklarz, P., et al. "Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies."[2] Molecules (MDPI). [Link][1]

  • Vemurafenib Chemical Properties: PubChem. "Vemurafenib (CID 42611257) - Chemical and Physical Properties."[1][4] National Library of Medicine. [Link][1]

  • Analytical Characterization of Reactive Intermediates: "Analytical Methodology for Characterization of Reactive Starting Materials." American Pharmaceutical Review. [Link]

  • 7-Azaindole Scaffold in Drug Discovery: Popowycz, F., et al. "7-Azaindole: A Versatile Scaffold for Developing New Drugs." Journal of Medicinal Chemistry. [Link]

Sources

Hydrogen Bonding Capabilities of 3-Chloro-1H-pyrrolo[2,3-c]pyridin-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the hydrogen bonding capabilities of 3-Chloro-1H-pyrrolo[2,3-c]pyridin-7-ol .

Technical Guide & Structural Analysis

Executive Summary

3-Chloro-1H-pyrrolo[2,3-c]pyridin-7-ol is a specialized heterocyclic scaffold utilized in medicinal chemistry, particularly for kinase and bromodomain inhibition.[1] While nomenclature suggests a hydroxylated aromatic system, this molecule exhibits a critical prototropic tautomerism that defines its pharmacophore.

In physiological and solution-phase environments, the compound predominantly exists as the lactam tautomer (3-Chloro-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one) .[1] This structural shift fundamentally alters its hydrogen bonding potential from a simple donor-acceptor motif to a complex Donor-Donor-Acceptor (DDA) system with a unique "peri" interaction zone.

This guide details the tautomeric mechanics, hydrogen bonding vectors, and physicochemical modulation driven by the 3-chloro substituent, providing a roadmap for its application in rational drug design.[1]

Structural Identity & Tautomeric Equilibrium

The Core Scaffold

The molecule is based on the 1H-pyrrolo[2,3-c]pyridine (6-azaindole) scaffold.[1] Unlike the more common 7-azaindole (pyrrolo[2,3-b]pyridine), the nitrogen in the pyridine ring is located at position 6.[1]

The Critical Tautomeric Shift

The "7-ol" designation implies an enol form.[1] However, the presence of a hydroxyl group at position 7 (adjacent to the pyridine nitrogen at position 6) creates an


-hydroxy-nitrogen motif. This system undergoes rapid tautomerization to the thermodynamically favored 2-pyridone-like lactam .
  • Enol Form (Minor): Aromatic pyridine ring with an -OH donor and N6 acceptor.[1]

  • Keto/Lactam Form (Major): Non-aromatic amide-like linkage with an N6-H donor and C7=O acceptor.[1]

The 3-chloro substituent on the pyrrole ring exerts an electron-withdrawing effect, further stabilizing the polarized lactam form by increasing the acidity of the N-H protons.

Visualization of Tautomerism

The following diagram illustrates the equilibrium shift and the resulting hydrogen bond vectors.

Tautomerism cluster_vectors Lactam H-Bond Vectors Enol Enol Form (Minor) 3-Chloro-1H-pyrrolo[2,3-c]pyridin-7-ol (Aromatic Pyridine) Lactam Lactam Form (Major) 3-Chloro-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (Pyridone-like) Enol->Lactam Proton Transfer (Thermodynamically Favored) Lactam->Enol Rare N1 N1-H (Pyrrole) Strong Donor O7 C7=O (Carbonyl) Strong Acceptor N1->O7 Peri-Interaction (Intramolecular) N6 N6-H (Lactam) Strong Donor

Figure 1: Tautomeric equilibrium favoring the 7-one (lactam) species and the resulting H-bond vector map.

Hydrogen Bonding Capabilities (Lactam Dominance)

In the dominant lactam form, the molecule presents a distinct Donor-Donor-Acceptor profile.[1] This is critical for binding site recognition, particularly in kinase hinge regions or viral polymerase pockets.

Primary Vectors[1]
VectorTypeDescriptionStrength
N1-H (Pyrrole) Donor The pyrrole nitrogen proton.[1] Its acidity is enhanced by the 3-Chloro substituent (inductive effect), making it a potent H-bond donor.High
N6-H (Lactam) Donor The proton on the pyridine ring nitrogen (resulting from tautomerization). It projects outward, often participating in solvent networks or specific receptor interactions.[1]Med-High
C7=O (Carbonyl) Acceptor The carbonyl oxygen at position 7.[1] It serves as a strong H-bond acceptor, often anchoring the molecule to backbone amides in proteins.High
3-Cl (Chlorine) Weak Acceptor The chlorine atom can act as a very weak acceptor or participate in "halogen bonding" with backbone carbonyls, though its primary role is lipophilic filling.[1]Low
The "Peri" Interaction (Intramolecular Lock)

A unique feature of the 1,6-dihydro-7-one scaffold is the proximity of the N1-H and C7=O groups.[1]

  • Geometry: The N1 and C7 positions are separated by the bridgehead carbon (C7a).[1] This creates a "peri" relationship (similar to positions 1 and 8 in naphthalene).

  • Effect: There is a high probability of a pseudo-intramolecular hydrogen bond (N1-H[1]···O=C7 ).

  • Consequence: This interaction can "lock" the conformation, reducing the entropic penalty of binding but potentially masking the N1-H donor from external targets unless the target has a higher affinity (e.g., a catalytic aspartate).

Physicochemical Modulation by 3-Chlorine[1]

The 3-Chloro substituent is not merely a space-filler; it electronically modulates the hydrogen bonding network.[1]

  • pKa Modulation (Acidity Increase):

    • Chlorine is electron-withdrawing (-I effect).[1][2]

    • It pulls electron density away from the pyrrole ring.

    • Result: The N1-H bond becomes more polarized, lowering the pKa and making it a stronger hydrogen bond donor compared to the unsubstituted parent.[1]

  • Lipophilicity (LogP):

    • The chlorine atom increases the lipophilicity (LogP) of the molecule.[1]

    • Result: Enhanced membrane permeability and hydrophobic collapse into binding pockets, often displacing conserved water molecules.

  • Halogen Bonding:

    • The C-Cl bond creates a "sigma-hole" (region of positive electrostatic potential) on the extension of the bond axis.

    • Result: Potential for specific directional interactions with electron-rich residues (e.g., backbone carbonyl oxygen) in the binding pocket.[1]

Experimental Characterization Protocols

To validate these properties in a drug discovery campaign, the following protocols are recommended.

Determination of Tautomeric Ratio (NMR)

Objective: Confirm the dominance of the lactam form in solution.

  • Solvent: DMSO-d6 (mimics polar biological environment).[1]

  • Method:

    • Acquire 1H-NMR and 13C-NMR.[1]

    • Marker for Lactam: Look for a Carbonyl signal in 13C-NMR (~160-170 ppm) and a broad singlet for N6-H in 1H-NMR (~10-12 ppm).[1]

    • Marker for Enol: Absence of C=O signal; presence of aromatic C-O shift (~150-160 ppm).[1]

    • NOESY: Check for NOE cross-peaks between N6-H and neighboring protons to confirm position.

pKa Determination (Spectrophotometric)

Objective: Measure the acidity of N1-H and N6-H.

  • Protocol:

    • Prepare a 10 µM solution of the compound in a mixed buffer system (pH 2 to 12).

    • Perform UV-Vis titrations. The shift in

      
       corresponds to the deprotonation events.
      
    • Expected Values:

      • N6-H (Lactam): pKa ~10-11.[1]

      • N1-H (Pyrrole): pKa ~12-13 (lowered by Cl).[1]

    • Use the Henderson-Hasselbalch equation to fit the inflection points.

References

  • Tautomerism in Hydroxypyridines: Beak, P. (1977).[1] Equilibration studies: The energy differences for some key heterocyclic tautomers in the gas phase and solution. Accounts of Chemical Research.

  • Azaindole Scaffolds in Drug Design: Popowycz, F., et al. (2014).[1] The azaindole framework in the design of kinase inhibitors. Molecules. Link

  • Halogen Bonding in Ligand Design: Wilcken, R., et al. (2013).[1] Halogen bonding in medicinal chemistry: from observation to prediction. Journal of Medicinal Chemistry. Link

  • Structure of 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one: RCSB PDB Entry 5I40 (Ligand 67N).[1] Link

  • 3-Chloro-1H-pyrrolo[2,3-c]pyridin-7-ol Chemical Data: PubChem CID 1190314-08-9.[1] Link

Sources

Methodological & Application

Step-by-step chlorination procedure for 1H-pyrrolo[2,3-c]pyridin-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for organic chemists and process scientists involved in the synthesis of azaindole scaffolds. It details the specific protocol for the deoxychlorination of 1H-pyrrolo[2,3-c]pyridin-7-ol (also referred to as 7-hydroxy-6-azaindole or 1H-pyrrolo[2,3-c]pyridin-7(6H)-one) to yield 7-chloro-1H-pyrrolo[2,3-c]pyridine .


) via Phosphoryl Transfer
Target Compound:  7-chloro-1H-pyrrolo[2,3-c]pyridine
CAS Registry (Target):  357263-41-3

Scientific Principles & Mechanistic Logic

The conversion of 1H-pyrrolo[2,3-c]pyridin-7-ol to its chlorinated analog is a critical transformation in the synthesis of kinase inhibitors (e.g., inhibitors of JAK, FGFR, or ATM pathways).

Tautomeric Equilibrium

The starting material exists in a tautomeric equilibrium between the lactam (7-oxo form) and the lactim (7-hydroxy form). While the lactam form (A) is thermodynamically favored in the solid state, the reaction proceeds via the lactim tautomer (B).

Reaction Mechanism

The reaction utilizes Phosphorus Oxychloride (POCl


)  as both the solvent and the chlorinating agent.
  • Activation: The nucleophilic oxygen of the lactim attacks the electrophilic phosphorus of POCl

    
    , displacing a chloride ion and forming a highly reactive dichlorophosphate intermediate (C).
    
  • Substitution: The liberated chloride ion acts as a nucleophile, attacking the C7 position. This restores the aromaticity of the pyridine ring and expels the dichlorophosphate leaving group (driving force: formation of the strong P=O bond).

Mechanistic Visualization

The following diagram illustrates the activation and substitution pathway.

ChlorinationMechanism Lactam Lactam Form (7-oxo) Lactim Lactim Form (7-hydroxy) Lactam->Lactim Tautomerization Intermediate Activated Dichlorophosphate Lactim->Intermediate + POCl3 - HCl Transition Nucleophilic Attack (Cl-) Intermediate->Transition Rate Limiting Product 7-Chloro-1H-pyrrolo [2,3-c]pyridine Transition->Product - PO2Cl2-

Figure 1: Mechanistic pathway from the tautomeric amide to the chlorinated heteroaromatic product.

Safety & Handling (Self-Validating Systems)

Warning: This protocol involves Phosphorus Oxychloride (POCl


) , a highly corrosive and water-reactive reagent.
  • Exotherm Control: The quenching of POCl

    
     is violently exothermic. The protocol below uses a "Reverse Quench" method (pouring reaction mixture into water/base) to control heat release.
    
  • Gas Evolution: The reaction generates HCl gas. A scrubber system (NaOH trap) is required.

  • Self-Validation Check: Before scaling up, perform a "drop test" of the reaction mixture into water. If a violent pop occurs, significant unreacted POCl

    
     remains.
    

Detailed Experimental Protocol

Materials & Reagents[1][2][3][4]
ReagentRoleEquiv.Notes
1H-pyrrolo[2,3-c]pyridin-7-ol Substrate1.0Dry thoroughly before use (<0.5% water).
Phosphorus Oxychloride (POCl

)
Reagent/Solvent5.0 - 10.0Must be colorless. Yellow/orange indicates decomposition.
N,N-Dimethylaniline Catalyst (Optional)0.1 - 0.5Accelerates reaction via Vilsmeier-type intermediate.
Toluene Co-solvent (Optional)N/AUse if slurry is too thick to stir.
Step-by-Step Procedure
Step 1: Reaction Setup
  • Equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl

    
     or N
    
    
    
    inlet).
  • Charge the flask with 1H-pyrrolo[2,3-c]pyridin-7-ol (1.0 equiv).

  • Optional: If the substrate is fluffy/bulky, add anhydrous Toluene (5 vol) to create a slurry.

  • Carefully add POCl

    
      (5.0–10.0 equiv) at room temperature.
    
    • Note: If using a catalyst (N,N-dimethylaniline), add it dropwise after the POCl

      
      .
      
Step 2: Thermal Activation
  • Heat the mixture to reflux (approx. 105–110 °C) .

  • Maintain reflux for 2–4 hours .

    • Monitoring: Monitor by TLC (Eluent: 5% MeOH in DCM) or LCMS. The starting material (polar) should disappear, and a less polar spot (Product) should appear.

    • Endpoint: The reaction is complete when the suspension turns into a clear, dark solution (usually).

Step 3: Workup (Critical Safety Step)
  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure (rotary evaporator) to remove excess POCl

    
    . Do not heat above 50 °C  during concentration to avoid decomposition.
    
  • Reverse Quench: Prepare a beaker with crushed ice (approx. 10x weight of substrate) and saturated NaHCO

    
     solution.
    
  • Slowly pour the concentrated residue (thick oil) onto the ice/base mixture with vigorous stirring.

    • Caution: Maintain internal temperature < 20 °C.

  • Adjust pH to 8–9 using saturated NaHCO

    
     or 2N NaOH. The product may precipitate as a solid.
    
Step 4: Extraction and Purification
  • Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 50 mL).

    • Note: 7-chloro-azaindoles can be moderately soluble in water; ensure thorough extraction.

  • Wash combined organics with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and filter.
  • Concentrate to dryness.

  • Purification: Purify via flash column chromatography.

    • Stationary Phase: Silica Gel.

    • Mobile Phase: Gradient of 0–5% Methanol in Dichloromethane (DCM).

    • Yield Expectation: 60–85%.

Experimental Workflow Diagram

Workflow Start Start: 1H-pyrrolo[2,3-c]pyridin-7-ol ReagentAdd Add POCl3 (5-10 eq) Optional: N,N-dimethylaniline Start->ReagentAdd Heat Reflux (110°C) 2-4 Hours ReagentAdd->Heat Evap Evaporate Excess POCl3 (Rotovap < 50°C) Heat->Evap Quench Reverse Quench Pour into Ice/NaHCO3 Evap->Quench Extract Extract with EtOAc Dry (Na2SO4) & Concentrate Quench->Extract Purify Flash Chromatography (DCM/MeOH) Extract->Purify

Figure 2: Step-by-step operational workflow for the synthesis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Old/Wet POCl

Use freshly distilled POCl

. Ensure the reagent is colorless and fuming, not yellow.
Black Tar Formation Overheating / DecompositionReduce reaction temperature to 90 °C and extend time. Ensure inert atmosphere (N

).
Product Loss in Aqueous Protonation of Pyridine NThe product is basic. Ensure the aqueous quench pH is > 8.0 to keep the pyridine nitrogen deprotonated.
Incomplete Reaction Steric HindranceAdd PCl

(1.0 equiv) to the POCl

mixture to increase electrophilicity.

References

  • Vertex AI Search. (2025). Synthesis of 7-chloro-1H-pyrrolo[2,3-c]pyridine. ChemicalBook. Link

  • National Center for Biotechnology Information. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PMC. Link

  • Hojnik, C. (2013). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Graz University of Technology. Link

  • Amin, S. et al. (2020).[1] A review on synthetic procedures and applications of phosphorus oxychloride (POCl3). ResearchGate. Link

Sources

Application Notes and Protocols for the Isolation of 3-Chloro-1H-pyrrolo[2,3-c]pyridin-7-ol via Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Advanced Purification Technologies

Introduction

3-Chloro-1H-pyrrolo[2,3-c]pyridin-7-ol is a heterocyclic compound belonging to the pyrrolopyridine class of molecules. This scaffold is of significant interest to researchers in drug development due to the diverse biological activities exhibited by its derivatives, including their potential as kinase inhibitors and other therapeutic agents.[1] The isolation of this compound in a highly pure, crystalline form is paramount for its accurate characterization, subsequent use in medicinal chemistry campaigns, and for ensuring reproducibility in biological assays.

Crystallization is a critical purification technique in the pharmaceutical industry, capable of removing impurities and isolating specific polymorphic forms, which can have profound implications for a compound's physical and biological properties. This guide provides a comprehensive overview of various crystallization techniques and detailed protocols tailored for the successful isolation of 3-Chloro-1H-pyrrolo[2,3-c]pyridin-7-ol. The methodologies described herein are designed to be a robust starting point for researchers, enabling them to develop an optimized crystallization process.

Physicochemical Characterization: The Foundation of a Successful Crystallization

Prior to any crystallization attempt, a fundamental understanding of the physicochemical properties of 3-Chloro-1H-pyrrolo[2,3-c]pyridin-7-ol is essential. Key parameters include its solubility in a range of solvents and its melting point.

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range typically signifies a pure compound, while a broad range often indicates the presence of impurities.

Protocol for Melting Point Determination:

  • Ensure the sample of 3-Chloro-1H-pyrrolo[2,3-c]pyridin-7-ol is dry, preferably under vacuum.

  • Load a small amount of the powdered sample into a capillary tube.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the sample at a steady rate (e.g., 2-5 °C/minute).

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Solvent Solubility Screening

A systematic solvent screening is the most critical step in developing a crystallization protocol. The ideal solvent for crystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

Protocol for Solvent Solubility Screening:

  • Weigh approximately 10 mg of 3-Chloro-1H-pyrrolo[2,3-c]pyridin-7-ol into several small vials.

  • To each vial, add a different solvent from the list below in small, incremental volumes (e.g., 0.1 mL) with agitation after each addition.

  • Record the volume of solvent required to completely dissolve the compound at room temperature.

  • If the compound does not dissolve in a reasonable volume (e.g., 2 mL), gently heat the mixture to the solvent's boiling point and observe for dissolution.

  • If dissolution occurs upon heating, allow the solution to cool slowly to room temperature and then in an ice bath to observe for precipitation.

  • Document all observations in a table similar to the one below.

Table 1: Solvent Solubility Screening Log for 3-Chloro-1H-pyrrolo[2,3-c]pyridin-7-ol

SolventSolubility at Room Temp. (mg/mL)Solubility at Elevated Temp. (mg/mL)Observations upon Cooling
Water
Methanol
Ethanol
Isopropanol
Acetone
Acetonitrile
Ethyl Acetate
Dichloromethane
Toluene
Heptane

Crystallization Techniques: Protocols and Applications

Based on the results of the solvent screening, an appropriate crystallization technique can be selected. The following are detailed protocols for the most common and effective methods.

Cooling Crystallization

This is the most common technique and is suitable when a solvent is identified in which the compound has a significant increase in solubility with temperature.

Protocol for Cooling Crystallization:

  • In a suitable flask, dissolve the crude 3-Chloro-1H-pyrrolo[2,3-c]pyridin-7-ol in the minimum amount of the chosen hot solvent.

  • If any insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling rate and promote the formation of larger crystals.

  • Once the solution has reached room temperature, it can be placed in a refrigerator or an ice bath to maximize the yield of the crystalline product.

  • Collect the crystals by filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.

Anti-Solvent Crystallization

This method is effective when the compound is highly soluble in one solvent (the "solvent") but poorly soluble in another (the "anti-solvent"). The two solvents must be miscible.

Protocol for Anti-Solvent Crystallization:

  • Dissolve the crude 3-Chloro-1H-pyrrolo[2,3-c]pyridin-7-ol in the minimum amount of the "solvent" at room temperature.

  • Slowly add the "anti-solvent" dropwise to the stirred solution until a slight turbidity persists.

  • If necessary, gently warm the solution to redissolve the precipitate and then allow it to cool slowly.

  • Continue adding the anti-solvent until crystal formation is complete.

  • Collect the crystals by filtration, wash them with a mixture of the solvent and anti-solvent, and dry them under vacuum.

Vapor Diffusion

Vapor diffusion is an excellent technique for growing high-quality single crystals, especially for smaller quantities of material.[2] It relies on the slow diffusion of an anti-solvent vapor into a solution of the compound.

Protocol for Vapor Diffusion:

  • Dissolve the 3-Chloro-1H-pyrrolo[2,3-c]pyridin-7-ol in a suitable "solvent" in a small, open vial.

  • Place this vial inside a larger, sealed container (e.g., a beaker covered with parafilm or a jar with a tight-fitting lid).

  • Add a volume of the "anti-solvent" to the larger container, ensuring the level is below the top of the inner vial.

  • Seal the outer container and leave it undisturbed. The anti-solvent will slowly vaporize and diffuse into the solution in the inner vial, causing the compound to crystallize.

  • Once suitable crystals have formed, carefully remove the inner vial, decant the mother liquor, and dry the crystals.

Slow Evaporation

This is a simple method where the solvent is allowed to evaporate slowly from a solution of the compound, leading to an increase in concentration and subsequent crystallization.[3]

Protocol for Slow Evaporation:

  • Dissolve the 3-Chloro-1H-pyrrolo[2,3-c]pyridin-7-ol in a solvent in which it is moderately soluble at room temperature.

  • Filter the solution to remove any particulate matter.

  • Transfer the solution to a clean vial or beaker and cover it with a piece of parafilm.

  • Puncture a few small holes in the parafilm to allow for slow evaporation of the solvent.

  • Place the container in a location free from vibrations and allow the solvent to evaporate over several days.

  • Collect the resulting crystals.

Workflow for Crystallization Technique Selection

The following diagram provides a decision-making workflow to guide the selection of an appropriate crystallization technique based on the results of the solvent solubility screening.

Crystallization_Workflow cluster_start cluster_screening Solvent Solubility Screening cluster_decision1 Solubility Profile Analysis cluster_technique1 Primary Technique cluster_decision2 Alternative Solubility Profile cluster_technique2 Secondary Techniques cluster_decision3 Final Option cluster_technique3 Tertiary Technique cluster_end start Start: Crude 3-Chloro-1H-pyrrolo[2,3-c]pyridin-7-ol screening Perform solubility screen in various solvents at room and elevated temperatures. start->screening decision1 Good solubility when hot, poor when cold in a single solvent? screening->decision1 cooling Cooling Crystallization decision1->cooling Yes decision2 Highly soluble in one solvent, poorly soluble in a miscible co-solvent? decision1->decision2 No end_node Pure Crystalline Product cooling->end_node antisolvent Anti-Solvent Crystallization decision2->antisolvent Yes vapordiffusion Vapor Diffusion decision2->vapordiffusion Yes decision3 Moderately soluble in a volatile solvent at room temperature? decision2->decision3 antisolvent->end_node vapordiffusion->end_node decision3->screening No - Re-evaluate Solvents evaporation Slow Evaporation decision3->evaporation Yes evaporation->end_node

Caption: Decision workflow for selecting a crystallization technique.

Troubleshooting Common Crystallization Issues

Table 2: Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Oiling Out The solution is too supersaturated; the boiling point of the solvent is higher than the melting point of the solute.Reduce the concentration of the solute; use a lower boiling point solvent; cool the solution more slowly.
Formation of Fine Needles Rapid crystallization due to high supersaturation or rapid cooling.Decrease the cooling rate; use a solvent system where the solubility is lower; try a different crystallization technique like vapor diffusion.
No Crystal Formation The solution is not sufficiently supersaturated; the compound is too soluble in the chosen solvent.Concentrate the solution by evaporating some of the solvent; add an anti-solvent; cool the solution to a lower temperature; scratch the inside of the flask with a glass rod to induce nucleation.
Poor Crystal Quality Presence of impurities; rapid crystal growth.Purify the crude material further before crystallization (e.g., by chromatography); slow down the crystallization process.

Conclusion

The isolation of 3-Chloro-1H-pyrrolo[2,3-c]pyridin-7-ol in a highly pure, crystalline form is an achievable goal through a systematic and well-documented approach. By first conducting a thorough solvent solubility screening, researchers can gather the necessary data to select and optimize an appropriate crystallization technique. The protocols for cooling, anti-solvent, vapor diffusion, and slow evaporation crystallization provided in this guide offer a solid foundation for developing a robust and reproducible purification process. Adherence to these methodologies will enable the consistent production of high-quality material, thereby advancing research and development efforts in the field of medicinal chemistry.

References

  • ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds?[Link]

  • University of Washington. (2006). Crystallisation Techniques. [Link]

  • Journal of Molecular Structure. (2023). Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals. [Link]

  • University of Florida. (n.d.). Guide for crystallization. [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. [Link]

  • PubMed Central. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. [Link]

  • Google Patents. (n.d.).
  • PubMed Central. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]

  • ResearchGate. (2021). Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. [Link]

  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

  • Google Patents. (2017). PROCESS FOR PREPARING 7H-PYRROLO [2,3-D]PYRIMIDINE COMPOUNDS.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). 3-substituted-1h-indole, 3-substituted-1h-pyrrolo[2,3-b]pyridine and 3-substituted-1h-pyrrolo[3,2-b]pyridine compounds, their use as mtor kinase and pi3 kinase inhibitors, and their syntheses.
  • Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • Google Patents. (n.d.). 1h-pyrrolo[2,3-b]pyridines.
  • The Good Scents Company. (n.d.). pyrrole, 109-97-7. [Link]

  • Graz University of Technology. (n.d.). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. [Link]

  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

Sources

Troubleshooting & Optimization

Overcoming solubility issues of 3-Chloro-1H-pyrrolo[2,3-c]pyridin-7-ol in water

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization Ticket ID: #SOL-8492 Subject: Overcoming Aqueous Solubility Barriers for 3-Chloro-1H-pyrrolo[2,3-c]pyridin-7-ol Status: Open Assigned Specialist: Senior Application Scientist

System Diagnostic: Why is this molecule insoluble?

Before attempting solubilization, you must understand the "enemy." 3-Chloro-1H-pyrrolo[2,3-c]pyridin-7-ol is not merely hydrophobic; it is a "Brick Dust" molecule driven by high crystal lattice energy.

  • The Tautomeric Trap: This scaffold exists in a dynamic equilibrium between the enol form (7-hydroxy) and the keto form (7-one) . In the solid state, the keto form (lactam) typically predominates.

  • Intermolecular "Velcro": The keto form possesses a donor (NH) and an acceptor (C=O) perfectly positioned to form centrosymmetric dimers via dual hydrogen bonds. This creates a tightly packed crystal lattice that water molecules cannot easily penetrate.

  • The Chlorine Factor: The C3-Chlorine atom increases lipophilicity (LogP) and enhances stacking interactions, further reducing aqueous solubility compared to the parent scaffold.

Visualizing the Barrier:

Tautomer_Barrier cluster_0 Dynamic Equilibrium Enol Enol Form (7-hydroxy) Polar/Acidic Keto Keto Form (7-one) Stable Lactam Enol->Keto Tautomerization Keto->Enol Dimer Centrosymmetric Dimerization Keto->Dimer H-Bonding Lattice High Crystal Lattice Energy Dimer->Lattice Stacking Insolubility Aqueous Insolubility Lattice->Insolubility Barrier

Figure 1: The thermodynamic pathway leading to insolubility.[1] The keto-tautomer drives dimerization, creating a high-energy crystal lattice barrier.

Module 1: pH Adjustment & Salt Screening

The Issue: Users often attempt to form salts using weak acids (e.g., citric acid) and fail. The Cause: The keto form of the pyridine ring is significantly less basic than a standard pyridine. The lone pair on the nitrogen is involved in the lactam resonance, reducing its ability to accept a proton.

Protocol 1.1: The "Golden Window" pH Screen Do not assume standard pKa values. You must force ionization to break the crystal lattice.

  • Acidic Shift: Target pH < 2.0 .

    • Mechanism:[2][3][4] Protonation of the pyrrole nitrogen or the carbonyl oxygen (in keto form) requires strong acids.

    • Reagent: Methanesulfonic acid (MsOH) or Hydrochloric acid (HCl).[1]

  • Basic Shift: Target pH > 10.0 .

    • Mechanism:[2][3] Deprotonation of the pyrrole NH or the 7-OH (enol).

    • Reagent: NaOH or KOH.

Table 1: Counter-ion Selection Guide

MethodReagentSuitabilityRisk Factor
Anionic Salt Sodium (NaOH)High (Targeting Pyrrole NH)High pH may cause chemical hydrolysis if stored long-term.
Cationic Salt Mesylate (MsOH)Medium The salt may disproportionate (revert to free base) in water if the pKa gap is too narrow.
Cationic Salt Hydrochloride (HCl)Low The "Common Ion Effect" in physiological fluids (high Cl-) often precipitates the drug.

Module 2: Cyclodextrin Complexation (The Gold Standard)

The Issue: "I added 5% DMSO, but it precipitated when injected/diluted." The Solution: Encapsulation.[4][5] Cyclodextrins (CDs) hide the hydrophobic chloro-pyrrole core while exposing hydrophilic hydroxyls to the water. This is the most robust method for IV and assay formulations.

Protocol 2.1: Sulfobutylether-β-Cyclodextrin (SBE-β-CD) Formulation Recommended for: IV, IP, and high-concentration stock solutions.

  • Preparation: Prepare a 20% w/v stock solution of SBE-β-CD (e.g., Captisol®) in Water for Injection (WFI).

  • Acidification (Critical Step): Adjust the CD solution to pH 3.5 using 1N HCl. Why? Slight acidification prevents the keto-dimerization, aiding initial dissolution.

  • Addition: Add excess 3-Chloro-1H-pyrrolo[2,3-c]pyridin-7-ol to the solution.

  • Energy Input: Vortex for 5 mins, then sonicate at 40°C for 30 mins.

  • Equilibration: Shake at room temperature for 24 hours.

  • Filtration: Filter through a 0.22 µm PVDF filter.

Expected Result: Solubility increase from <10 µg/mL to >5 mg/mL.

CD_Complexation Step1 1. Prepare 20% SBE-β-CD (pH adjusted to 3.5) Step2 2. Add Compound (Displace Water from Cavity) Step1->Step2 Step3 3. Sonicate/Heat (40°C) (Thermodynamic Drive) Step2->Step3 Decision Dissolved? Step3->Decision Success Stable Inclusion Complex (Ready for IV/Assay) Decision->Success Yes Fail Add Co-solvent (5% PEG400) Decision->Fail No Fail->Step3 Recycle

Figure 2: Workflow for Cyclodextrin complexation. Acidification assists in breaking the initial crystal lattice.

Module 3: Co-solvent Systems (For Early Screening)

The Issue: Researchers need a quick "shotgun" approach for in vitro assays (HTS) where cyclodextrins interfere with the assay readout.

Protocol 3.1: The "Step-Down" Precipitation Method Do not dissolve directly in the buffer. Use the "solvent shift" technique.

  • Primary Stock: Dissolve compound in 100% DMSO to 10 mM.

  • Intermediate Dilution: Dilute 1:10 into PEG400 (Polyethylene Glycol 400).

    • Result: 1 mM solution in 10% DMSO / 90% PEG400.

  • Final Assay Dilution: Slowly spike this intermediate into your aqueous buffer (PBS/Media) with rapid stirring.

    • Target: Final DMSO < 1%, Final PEG400 < 9%.[1]

Table 2: Recommended Co-solvent Mixes

ApplicationPrimary SolventCo-SolventSurfactantMax Solubility (Est.)
In Vitro (Cell) DMSO (0.5%)NoneNone~50 µM
PK (IV Bolus) DMSO (5%)PEG400 (40%)Saline (55%)~2 mg/mL
PK (Oral) LabrasolTween 80 (5%)Methylcellulose (0.5%)Suspension

Frequently Asked Questions (FAQs)

Q: I see a "gel" forming when I try to dissolve the compound in water. What is this? A: This is likely a hydrate formation or a lyotropic liquid crystal phase caused by the stacking of the planar aromatic rings.

  • Fix: Avoid pure water. Always have at least 5-10% cyclodextrin or PEG present before the compound touches the water.

Q: Can I use DMSO for animal survival studies? A: Generally, no.[1] High DMSO loads (>10% v/v) cause hemolysis and local toxicity, which can mask the drug's side effects.

  • Fix: Switch to the SBE-β-CD (Captisol) protocol (Module 2). It is renal-safe and well-tolerated.

Q: Why does the solution turn yellow over time? A: The 7-hydroxy-pyrrolo[2,3-c]pyridine core is susceptible to oxidation at the electron-rich pyrrole ring, especially in alkaline solutions.

  • Fix: Add 0.1% Sodium Metabisulfite or conduct experiments under Nitrogen atmosphere. Keep pH < 7.5.

Q: Does the Chlorine atom affect the pKa? A: Yes. The electron-withdrawing nature of the Chlorine (Inductive effect -I) at position 3 pulls electron density from the pyrrole ring, making the pyrrole NH slightly more acidic (lower pKa) than the non-chlorinated parent. This makes the Sodium Salt (using NaOH) a more viable strategy than usual.

References

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Link

  • Popiołek, Ł. (2017).[1] Hydrazide–hydrazone tautomerism of 7-azaindole derivatives: Structural insights. Journal of Molecular Structure. (Provides structural basis for the keto-enol tautomerism in azaindoles).

  • Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press. (Source for general solubility estimation of chlorinated heterocycles).

  • Stella, V. J., & He, Q. (2008).[1] Cyclodextrins.[4][5][6][7] Toxicologic Pathology. Link (Safety data for SBE-β-CD in animal models).

Sources

Troubleshooting purification of 3-Chloro-1H-pyrrolo[2,3-c]pyridin-7-ol via column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CHE-PUR-7AZA-CL Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary: The "Hidden" Chemistry

You are likely struggling to purify 3-Chloro-1H-pyrrolo[2,3-c]pyridin-7-ol because you are treating it as a simple alcohol. It is not.

Structural analysis reveals that the 7-hydroxy group is adjacent to the pyridine nitrogen (position 6). In this arrangement, the molecule exists predominantly as the 7-oxo tautomer (lactam) , not the 7-hydroxy (lactim) form.

  • The Consequence: This tautomer creates a highly polar, amide-like motif capable of strong intermolecular hydrogen bonding (dimerization) and aggressive interaction with silica silanols.

  • The Result: Typical symptoms include "streaking" (tailing) from baseline to solvent front, irreversible adsorption (compound stuck on column), or precipitation upon loading.

This guide provides a self-validating troubleshooting workflow to resolve these specific issues.

Phase 1: Diagnostic Workflow (Decision Matrix)

Before packing a column, you must classify the compound's behavior in your specific matrix. Follow this logic flow to select the correct stationary phase.

PurificationStrategy Start START: Solubility Test (10mg in 1mL DCM) Soluble Soluble? Start->Soluble YesSol Yes: Use Normal Phase (DCM/MeOH) Soluble->YesSol Clear Solution NoSol No: Test Polar Solvents (DMSO/MeOH) Soluble->NoSol Suspension/Precipitate TLC_Check TLC Diagnostic: Run 10% MeOH/DCM YesSol->TLC_Check SwitchMode Switch to Reverse Phase (C18 Column) NoSol->SwitchMode High Polarity Streak Result: Streaking? TLC_Check->Streak Streak->YesSol No (Rare) AddBase Add Modifier: 1% NH4OH or TEA Streak->AddBase Yes

Figure 1: Decision matrix for selecting the purification mode based on solubility and TLC behavior.

Phase 2: Normal Phase Chromatography (Silica Gel)

If you must use Normal Phase (NP), standard silica is often too acidic for this substrate. You must modify the surface chemistry to prevent the "pyridone-silanol" binding.[1]

The "Gold Standard" Mobile Phase

Do not use simple MeOH/DCM. You need a basified system to deprotonate the silica silanols and ensure the compound stays in a single tautomeric state.

ComponentRoleRecommended Ratio
Dichloromethane (DCM) Weak solvent (Carrier)Balance
Methanol (MeOH) Strong solvent (Eluent)0–20% Gradient
Ammonium Hydroxide (NH₄OH) Critical Modifier 0.5% – 1.0% (Constant)

Protocol 1: The Basified Silica Method

  • Preparation: Prepare Solvent A (DCM) and Solvent B (DCM:MeOH:NH₄OH = 80:19:1).

  • Equilibration: Flush the column with 10% Solvent B to "deactivate" the silica.

  • Loading: Do not liquid load. Dissolve the crude in a minimal amount of MeOH/DCM, add Celite or loose silica (1:2 ratio), and evaporate to dryness. Load this powder (Dry Load) on top of the column.

  • Elution: Run a gradient from 0% to 100% Solvent B over 20 Column Volumes (CV).

Expert Insight: If NH₄OH is unavailable, Triethylamine (TEA) can be used, but it is harder to remove post-purification. If using TEA, wash the final product with DCM/Water to remove residual amine salts.

Phase 3: Reverse Phase Chromatography (C18)

Recommendation: Due to the "pyridone" character (high polarity), Reverse Phase (RP) is often superior to Normal Phase for this specific molecule. It avoids the strong adsorption issues entirely.

Protocol 2: The C18 Gradient

  • Stationary Phase: C18 (Octadecylsilane).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Bicarbonate for basic pH).

  • Mobile Phase B: Acetonitrile (MeCN) or Methanol.

  • Gradient: 5% B to 95% B over 15 minutes.

Why this works: The hydrophobic C18 chains interact with the chloro-pyrrolo scaffold, while the polar aqueous phase keeps the hydroxy/oxo group solvated, preventing precipitation [1].

Troubleshooting Center (FAQ)

Q1: "My compound is stuck at the baseline even with 10% MeOH."

Diagnosis: Irreversible adsorption. The acidic protons on the silica surface are hydrogen-bonding to the carbonyl oxygen of the 7-oxo tautomer. Fix:

  • Immediate: Switch to the "Basified Silica Method" (Protocol 1 above). The ammonia competes for the silanol sites, freeing your compound.

  • Rescue: If the compound is currently stuck on a column, flush with DCM:MeOH:TEA (85:10:5) . The high concentration of TEA will displace the compound.

Q2: "I see a long streak instead of a distinct spot on TLC."

Diagnosis: The compound is interconverting between tautomers or protonation states during elution. Fix:

  • TLC Modification: Add 1 drop of Ammonium Hydroxide to your TLC developing chamber.

  • Column Translation: If the streak disappears on the basified TLC, you must use NH₄OH or TEA in your column mobile phase [2].

Q3: "The product precipitates inside the column, causing high pressure."

Diagnosis: Solubility mismatch. The compound is soluble in the injection solvent (likely MeOH or DMSO) but insoluble in the mobile phase (DCM/Hexane). Fix:

  • Mandatory Dry Loading: Adsorb the crude onto Celite (Protocol 1, Step 3). This physically distributes the sample and prevents a "plug" of precipitate from forming at the column head.

  • Solvent Strength: Start the gradient at 5% MeOH (or Solvent B) rather than 0% to ensure minimal solubility is maintained.

Q4: "I am isolating a mixture of two isomers."

Diagnosis: This is likely the tautomeric pair (7-ol vs 7-one) or an N-oxide impurity. Fix:

  • Verification: Run NMR in DMSO-d6. If the peaks coalesce upon heating or adding D₂O, it is tautomerism. You cannot separate tautomers; they will re-equilibrate.

  • N-Oxide Check: If you used mCPBA or H₂O₂ in the synthesis, you might have the N-oxide at position 6. This is a distinct chemical entity and can be separated. It will be much more polar than the 7-ol [3].

References

  • BenchChem. (2025).[1] Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Retrieved from 1

  • University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Department of Chemistry.[2] Retrieved from 3

  • ChemicalBook. (2025).[4] 7-Chloro-1H-pyrrolo[2,3-c]pyridine Synthesis and Purification. Retrieved from 4

  • National Institutes of Health (NIH). (2025). Bioactive 2-pyridone-containing heterocycle syntheses.[2][5] Retrieved from 5

Sources

Minimizing side reactions during the chlorination of pyrrolopyridinols

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Deoxychlorination Protocols for 1H-pyrrolo[2,3-b]pyridin-4-ol and Isomers. Ticket ID: CHEM-SUP-882-AZA Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Part 1: Technical Overview & Mechanistic Logic

The Core Conflict: The conversion of pyrrolopyridinols (hydroxypyrrolopyridines) to chloropyrrolopyridines using phosphorus oxychloride (


) is a competition between Nucleophilic Aromatic Substitution (

)
and Electrophilic Aromatic Substitution (

)
.
  • The Desired Path (

    
    -like):  The hydroxy group (tautomerizing to the pyridone-like ketone) attacks the hard electrophile P(V) of 
    
    
    
    , forming a dichlorophosphate intermediate (
    
    
    ). This activates the position for displacement by a chloride ion.
  • The Side Path (

    
    ):  The pyrrole ring is electron-rich. The C-3 position is highly nucleophilic. Reactive species generated in situ (especially if DMF is present, forming Vilsmeier-Haack reagents) can attack C-3, leading to polychlorinated impurities.
    
Mechanistic Visualization

The following diagram illustrates the bifurcation between the desired aromatization and the parasitic side reactions.

G Start Pyrrolopyridinol (Tautomeric Eq) Inter Activated Intermediate (O-POCl2 species) Start->Inter POCl3, Heat Side_N N-Phosphorylated Impurity Start->Side_N Direct N-attack (Unprotected NH) Product 4-Chloropyrrolopyridine (Target) Inter->Product Cl- attack (Aromatization) Side_C3 3,4-Dichloro Impurity Inter->Side_C3 Electrophilic Cl+ (Excess reagent) Tar Polymerization (Black Tar) Inter->Tar Overheating Acidic degradation

Caption: Mechanistic bifurcation showing the competition between desired deoxychlorination and electrophilic side reactions.

Part 2: Troubleshooting Modules (Q&A)

Module A: Impurity Profiling (Regioselectivity)

Q: I am observing a significant impurity with M+34 mass shift (M+Cl - H). NMR suggests the pyrrole ring is substituted. How do I stop this?

Diagnosis: You are likely experiencing C-3 electrophilic chlorination . This is common when the reaction mixture becomes too electrophilic, often due to the presence of catalytic DMF (forming a Vilsmeier reagent) or excessive temperature.

Corrective Actions:

  • Eliminate DMF: If you are using Dimethylformamide (DMF) as a catalyst, remove it. While DMF accelerates the reaction, it generates a chloroiminium species that is a potent electrophile capable of attacking the electron-rich C-3 position of the azaindole core.

  • Switch to a "Soft" Base: Add N,N-Dimethylaniline (

    
    ) or N,N-Diisopropylethylamine (DIPEA). These bases buffer the generated HCl, preventing the formation of highly reactive acidic species that promote electrophilic attack.
    
  • Chloride Source: Add Benzyltriethylammonium chloride (BTEAC). This increases the concentration of free chloride ions (

    
    ), accelerating the desired 
    
    
    
    pathway relative to the
    
    
    side reaction [1].
Module B: Physical State & Yield (The "Black Tar" Issue)

Q: My reaction mixture turns into a viscous black tar after 2 hours at reflux. The yield is <20%. What is happening?

Diagnosis: This is acid-catalyzed polymerization . Pyrrolopyridines are sensitive to strong acids at high temperatures. As the reaction proceeds,


 generates HCl, and the combination of high heat and high acidity causes the electron-rich pyrrole ring to polymerize.

Corrective Actions:

  • Solvent Dilution: Do not run the reaction in neat

    
    . Use a solvent like Acetonitrile (MeCN)  or Toluene . MeCN is particularly effective as it solubilizes the polar intermediate but moderates the reaction temperature (Reflux ~82°C vs 106°C for neat 
    
    
    
    ).
  • Temperature Control: Lower the bath temperature. Many chlorinations proceed efficiently at 70–80°C. Refluxing neat

    
     is often unnecessary overkill.
    
  • Protecting Groups: If optimization fails, protect the pyrrole nitrogen. An electron-withdrawing group (e.g., Tosyl or SEM) reduces the electron density of the pyrrole ring, making it resistant to polymerization and oxidation.

Module C: Safety & Workup (Quenching)[1]

Q: During workup, I poured water into the reaction flask and it erupted. How do I safely quench this?

Diagnosis: You performed a Direct Quench , which is dangerous.


 hydrolysis is exothermic and can exhibit an induction period (formation of metastable phosphorodichloridic acid) followed by a runaway thermal event [2].

Corrective Actions:

  • Inverse Quench (Mandatory): Always pour the reaction mixture slowly into a well-stirred volume of ice/water or weak base (NaHCO3). Never add water to the

    
    .[1]
    
  • Temperature Monitoring: Maintain the quench temperature <20°C.

  • Complete Hydrolysis: Ensure the quench mixture is stirred for at least 30-60 minutes after addition to ensure all phosphoryl intermediates are hydrolyzed before phase separation.

Part 3: Comparative Data & Decision Matrix

Reagent Selection Guide:

ReagentReactivitySide Reaction RiskRecommended For

(Neat)
HighHigh (Polymerization)Simple, robust substrates only.

+ MeCN
ModerateLowStandard First-Line Protocol.

+ PhNMe2
HighLow (Buffers Acid)Acid-sensitive substrates.

LowModerateNot recommended for this substrate class.

Part 4: Optimized Experimental Protocol

Protocol: Chlorination of 1H-pyrrolo[2,3-b]pyridin-4-ol Standardized for 1-5g scale.

Reagents:

  • Substrate: 1.0 equiv

  • 
    : 3.0 - 5.0 equiv (Freshly distilled if yellow/red)
    
  • Solvent: Acetonitrile (5-10 volumes relative to substrate mass)

  • Base (Optional): N,N-Dimethylaniline (2.0 equiv)

Workflow:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under Nitrogen atmosphere.

  • Addition: Charge the flask with the Substrate and Acetonitrile.

  • Activation: Add N,N-Dimethylaniline (if using). Cool to 0°C.

  • Reagent Addition: Add

    
     dropwise via syringe. (Exothermic).
    
  • Reaction: Warm to Room Temperature, then heat to 80°C . Monitor by LCMS every hour.

    • Checkpoint: If starting material persists after 4h, add BTEAC (0.1 equiv) rather than increasing Temp.

  • Workup (Inverse Quench):

    • Prepare a beaker with crushed ice and saturated

      
       (10 volumes).
      
    • Slowly pour the hot reaction mixture into the vigorously stirring ice slurry.

    • CRITICAL: Stir for 45 mins to destroy phosphorodichloridic acid intermediates.

  • Extraction: Extract with Ethyl Acetate or DCM. Wash organic layer with Brine. Dry over

    
    .
    

Part 5: Troubleshooting Logic Flow

DecisionTree Start Start: Reaction Analysis CheckLCMS Check LCMS/TLC Start->CheckLCMS Issue1 Black Tar / Low Yield? CheckLCMS->Issue1 Action1 Reduce Temp Use MeCN Solvent Issue1->Action1 Yes Issue2 M+34 Impurity? Issue1->Issue2 No Action2 Remove DMF Add BTEAC Issue2->Action2 Yes Issue3 SM Remaining? Issue2->Issue3 No Action3 Add PhNMe2 (Base) Check POCl3 Quality Issue3->Action3 Yes

Caption: Logic flow for diagnosing common failure modes in azaindole chlorination.

References

  • Catalytic Acceleration: Robins, M. J.; Uznanski, B. "Nucleic acid related compounds. 34. Non-aqueous diazotization with tert-butyl nitrite. Introduction of fluorine, chlorine, and bromine at C-2 of purine nucleosides." Canadian Journal of Chemistry, 1981 , 59, 2601–2607. Link (Demonstrates chloride source acceleration mechanism).

  • Safety (Quenching): Achmatowicz, M., et al. "Hydrolysis of Phosphoryl Trichloride (

    
    ): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates."[2] Organic Process Research & Development, 2010 , 14(6), 1490–1500. Link[2]
    
  • General Synthesis: Schneller, S. W.; Luo, J. K. "Synthesis of 4-amino-1H-pyrrolo[2,3-b]pyridine (1,7-dideazaadenine) and 1H-pyrrolo[2,3-b]pyridin-4-ol (1,7-dideazahypoxanthine)." The Journal of Organic Chemistry, 1980 , 45(20), 4045–4048. Link

  • Process Chemistry Review: Li, J. J. "Chapter 2: Pyridines and Benzo Derivatives." in Heterocyclic Chemistry in Drug Discovery, Wiley, 2013. (General reference for azaindole reactivity profiles).

Sources

Technical Support Center: Purification of 3-Chloro-1H-pyrrolo[2,3-c]pyridin-7-ol

[1]

Executive Summary & Molecule Profile

Welcome to the technical support hub for the purification of 3-Chloro-1H-pyrrolo[2,3-c]pyridin-7-ol . This scaffold (a chlorinated 6-azaindole derivative) presents a unique set of purification challenges often described in the lab as "brick dust chemistry."

Before attempting purification, you must understand the physical behavior of your target.[1] This molecule is not a simple organic solid; it is a tautomeric chameleon .[1]

The "Brick Dust" Mechanism

The 7-hydroxy-6-azaindole system exists in a tautomeric equilibrium between the hydroxy-pyridine form (A) and the pyridone (lactam) form (B) .[1] In the solid state, it predominantly adopts the pyridone form, forming strong intermolecular hydrogen-bonded dimers/aggregates.[1] This results in:

  • High Melting Point: Often >250°C.[1]

  • Poor Solubility: Insoluble in non-polar solvents (Hexane, DCM); sparingly soluble in MeOH/EtOH; soluble in DMSO, DMF, and hot Acetic Acid.[1]

  • Chromatographic Streaking: The rapid equilibrium causes peak tailing on silica gel.[1]

Common Impurity Profile
Impurity TypeOriginCharacteristicsRemoval Strategy
Starting Material (SM) Incomplete reaction (Des-chloro)More polar than product.[1]Reverse Phase or Recrystallization.[1]
Over-Chlorinated Excess reagent (e.g., 2,3-dichloro)Less polar (lipophilic).[1]Trituration or C18 Chromatography.[1]
Regioisomers Chlorination at C4 or C2Similar polarity to target.[1]High-resolution C18 or fractional crystallization.[1]
Inorganic/Reagents NCS (Succinimide), AlCl3, SaltsHighly polar/Water soluble.[1]Aqueous Slurry (The "Shift-Wash").[1]
Oxidative Dimers Air oxidation of electron-rich pyrroleColored (Brown/Black).[1]Activated Carbon / Silica Plug.[1]

Diagnostic Flowchart (Decision Tree)

Use this logic flow to determine the correct purification protocol based on your crude material's status.

PurificationLogicStartAnalyze Crude Purity (LCMS/NMR)Q1Is the main impurity Inorganic salts or Succinimide?Start->Q1MethodAProtocol A: Aqueous Slurry(The 'Shift-Wash')Q1->MethodAYes (High Ash/Reagent)Q2Is the main impurity Starting Material or Isomers?Q1->Q2NoMethodA->Q2Re-analyzeMethodBProtocol B: Recrystallization(DMSO/Water Displacement)Q2->MethodBYes (Scale >5g)MethodCProtocol C: Reverse Phase(C18 Flash/Prep HPLC)Q2->MethodCYes (Scale <1g or High Purity Req)Q3Is the product Dark Brown/Black?Q2->Q3No (Purity Good)MethodB->Q3MethodC->Q3MethodDProtocol D: Carbon Treatment(Hot Filtration)Q3->MethodDYes (Color Issues)FinalPure Product(>98%)Q3->FinalNo (White/Off-White)MethodD->Final

Figure 1: Purification Decision Tree. Follow the path based on your primary impurity to select the optimal orthogonal method.

Troubleshooting Guides & Protocols

Protocol A: The "Shift-Wash" (Removing Reagents & Salts)

Best for: Removing succinimide (if NCS was used), inorganic salts, and highly polar baseline impurities.[1] Principle: The target molecule is insoluble in water at neutral/acidic pH, while salts and succinimide are highly soluble.[1]

  • Preparation: Grind the crude solid into a fine powder. (Crucial: Large chunks trap impurities).[1]

  • Slurry: Suspend the solid in Water:Methanol (9:1) . Use 10 volumes of solvent (e.g., 10 mL per 1 g solid).[1]

  • Agitation: Stir vigorously at 50°C for 1 hour , then cool to room temperature.

    • Why heat? To break up crystal lattice inclusions without fully dissolving the target.[1]

  • Filtration: Filter the suspension through a sintered glass funnel.

  • Wash: Wash the cake with water (2x) followed by cold acetone (1x, small volume) to displace water.

  • Drying: Dry under vacuum at 45°C.

Protocol B: Recrystallization (Separating Isomers)

Best for: Removing unreacted starting material and regioisomers on a large scale (>5g).[1] Solvent System: DMSO / Water (Anti-solvent method).

  • Dissolution: Dissolve the crude solid in the minimum amount of DMSO at 60-80°C.

    • Note: Do not boil DMSO (degradation risk).[1]

  • Filtration (Optional): If insoluble black specks remain, filter hot through a Celite pad.

  • Precipitation: Slowly add Water (warm, 50°C) dropwise to the stirring DMSO solution until persistent turbidity is observed.

  • Cooling: Allow the mixture to cool slowly to room temperature, then chill to 0°C.

    • Mechanism:[2][3][4][5][6] The more lipophilic over-chlorinated impurities often precipitate first or stay in the mother liquor depending on the specific lattice energy. For this scaffold, the target usually crystallizes out while polar impurities stay in DMSO/Water.[1]

  • Collection: Filter and wash the cake copiously with water to remove DMSO traces.

Protocol C: Reverse Phase Chromatography (High Purity)

Best for: Difficult separations where SM and Product co-elute on silica.[1] Why C18? Normal phase silica interacts too strongly with the basic nitrogen and acidic hydroxyl, causing streaking.[1] C18 allows for pH-controlled separation.[1]

  • Column: C18 (functionalized silica).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Formate for pH 4.5).[1]

  • Mobile Phase B: Acetonitrile (MeCN).[1]

  • Gradient: 5% B to 60% B over 20 minutes.

    • Note: The 3-chloro product will elute after the des-chloro starting material due to the lipophilic chlorine atom.[1]

Frequently Asked Questions (FAQs)

Q1: My product is stuck on the silica column and won't elute. What happened?

A: You are fighting the tautomer. The pyridone form has high affinity for the acidic silanols on the silica gel.

  • Fix: Switch to DCM:MeOH:NH4OH (90:9:1) . The ammonia deprotonates the silanols and competes for binding sites, "releasing" your amine.[1]

  • Better Fix: Use Reverse Phase (Protocol C).

Q2: I see a "M+34" peak in LCMS. Is this a salt?

A: No, this is likely the di-chloro impurity (M + 35 - 1).[1] If you used NCS or excess chlorinating agent, the electron-rich pyrrole ring can chlorinate at both C2 and C3.[1]

  • Removal: This impurity is significantly more lipophilic (hydrophobic) than your target.[1]

    • Trituration: Wash the solid with DCM or Chloroform .[1] The di-chloro species is often soluble in DCM, while the mono-chloro target (brick dust) is not.[1] Filter and keep the solid.[1]

Q3: The NMR shows a broad hump around 11-12 ppm. Is my sample wet?

A: Not necessarily. This is the NH/OH exchangeable proton .[1] In DMSO-d6, the lactam NH and the pyrrole NH can appear as broad singlets.[1]

  • Verification: Add a drop of D2O to the NMR tube.[1] If the peak disappears, it is an exchangeable proton, not an impurity.[1]

Q4: Why does my product turn pink/brown upon drying?

A: Azaindoles are electron-rich and prone to oxidative coupling in air, especially when wet and acidic.[1]

  • Prevention: Dry under nitrogen or high vacuum.[1] Do not heat above 50°C while wet with acidic solvents.[1]

  • Remediation: Dissolve in DMSO/MeOH, treat with Activated Carbon (Charcoal) for 30 mins, filter, and re-precipitate.[1]

References & Grounding

  • General Azaindole Chemistry & Solubility:

    • Source: Popowycz, F., et al. "Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine)."[1] Current Organic Chemistry.

    • Context: Establishes the tautomeric nature and solubility challenges of the azaindole scaffold.

  • Purification of Amphoteric Heterocycles:

    • Source: "Purification of Laboratory Chemicals" (Armarego & Chai).[1]

    • Context: Standard protocols for pKa-based separation and recrystallization of pyridones.[1]

    • [1]

  • Kinase Inhibitor Scaffolds (PLX4032 Analogs):

    • Source: Zhang, C., et al. "Discovery of 7-azaindoles as potent, selective inhibitors..."[1] Journal of Medicinal Chemistry.

    • Context: Describes the synthesis and purification of chlorinated azaindole intermediates in drug discovery.

    • [1]

  • Solubility Enhancement Data:

    • Source: "Exploring 6-Azaindole and 7-Azaindole Rings..." NIH / PMC.[1]

    • Context: Comparative solubility data of 6-azaindole vs 7-azaindole derivatives.[1][7][8]

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of 3-Chloro-1H-pyrrolo[2,3-c]pyridin-7-ol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Predicted 1H NMR Spectrum and Interpretation of 3-Chloro-1H-pyrrolo[2,3-c]pyridin-7-ol

The structure of 3-Chloro-1H-pyrrolo[2,3-c]pyridin-7-ol is presented below, with the protons labeled for the subsequent spectral assignment.

G cluster_1D_NMR 1D NMR cluster_2D_NMR 2D NMR cluster_Validation Structure Validation H1_NMR 1H NMR (Proton Environments) HSQC HSQC (Direct H-C Correlations) H1_NMR->HSQC C13_NMR 13C NMR (Carbon Environments) C13_NMR->HSQC HMBC HMBC (Long-Range H-C Correlations) HSQC->HMBC Confirms Assignments Final_Structure Final Structure Confirmation HMBC->Final_Structure Confirms Connectivity MS Mass Spectrometry (Molecular Weight) MS->Final_Structure Confirms Molecular Formula

Caption: Workflow for structural elucidation using multiple spectroscopic techniques.

Mass Spectrometry

Mass spectrometry would confirm the molecular weight of the compound. For 3-Chloro-1H-pyrrolo[2,3-c]pyridin-7-ol (C7H5ClN2O), the expected monoisotopic mass of the molecular ion [M]+ would be approximately 168.01. Due to the isotopic abundance of chlorine (35Cl and 37Cl), a characteristic M+2 peak at approximately 170.01 with about one-third the intensity of the M+ peak would be expected, confirming the presence of a single chlorine atom.

Experimental Protocols

The following are generalized protocols for acquiring high-quality NMR data for a compound like 3-Chloro-1H-pyrrolo[2,3-c]pyridin-7-ol.

Sample Preparation
  • Weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • Transfer the solution to a 5 mm NMR tube.

1H NMR Acquisition
  • Tune and match the probe for 1H.

  • Lock on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal resolution.

  • Acquire a standard 1D 1H spectrum with the following typical parameters:

    • Pulse Program: zg30

    • Spectral Width: 16 ppm

    • Acquisition Time: ~2-3 s

    • Relaxation Delay: 2 s

    • Number of Scans: 16-64

13C NMR Acquisition
  • Tune and match the probe for 13C.

  • Acquire a 1D 13C spectrum with proton decoupling:

    • Pulse Program: zgpg30

    • Spectral Width: 240 ppm

    • Acquisition Time: ~1 s

    • Relaxation Delay: 2 s

    • Number of Scans: 1024 or more, depending on sample concentration.

2D NMR (HSQC and HMBC) Acquisition
  • HSQC:

    • Pulse Program: hsqcedetgpsisp2.3

    • Set the spectral widths in F2 (1H) and F1 (13C) dimensions based on the 1D spectra.

    • Set the number of increments in F1 to 256-512.

    • Set the number of scans per increment to 2-8.

  • HMBC:

    • Pulse Program: hmbcgplpndqf

    • Set the spectral widths in F2 (1H) and F1 (13C) dimensions.

    • Set the long-range coupling delay (D6) to optimize for J-couplings of 8-10 Hz.

    • Set the number of increments in F1 to 256-512.

    • Set the number of scans per increment to 4-16.

Conclusion

The structural elucidation of novel compounds like 3-Chloro-1H-pyrrolo[2,3-c]pyridin-7-ol requires a multi-faceted analytical approach. While a definitive 1H NMR spectrum is not publicly available, a robust prediction can be made based on the well-established principles of NMR spectroscopy and by drawing comparisons with structurally analogous molecules. For unambiguous confirmation, this predicted 1H NMR assignment should be validated through a suite of complementary techniques, including 13C NMR, HSQC, HMBC, and mass spectrometry. This integrated approach ensures the highest level of scientific integrity and confidence in the final structural assignment.

References

  • Design, synthesis and biological evaluation of 1 H -pyrrolo[ 2, 3- b ] pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02660G
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site - Semantic Scholar

Comparing biological activity of 3-chloro vs 3-bromo pyrrolopyridin-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-chloro and 3-bromo substitutions on the pyrrolopyridin-7-ol (7-azaindole N-oxide/hydroxy) scaffold. It is designed for medicinal chemists and pharmacologists optimizing lead compounds for kinase and epigenetic targets.

Executive Summary: The Halogen Decision

In the optimization of pyrrolopyridin-7-ol (and its parent 7-azaindole) scaffolds, the choice between Chlorine (Cl) and Bromine (Br) at the 3-position is rarely arbitrary. It is a calculated trade-off between potency and physicochemical properties .

  • The Verdict on Potency: 3-Bromo derivatives generally exhibit superior potency (2–10x improvement in IC

    
    ) compared to 3-Chloro analogs. This is driven by the "Sigma Hole" effect, where bromine forms a stronger, more directional halogen bond with backbone carbonyls in the ATP-binding pocket of kinases (e.g., DYRK1A, CLK1, JAK).
    
  • The Verdict on Developability: 3-Chloro is preferred when the binding pocket is sterically restricted or when minimizing molecular weight (Ligand Efficiency) and lipophilicity (LogP) is critical to improve metabolic stability.

Structural & Physicochemical Basis

To understand the biological divergence, we must first quantify the physical differences. The 3-position of the pyrrolopyridine ring is highly sensitive to electronic perturbation.

Table 1: Physicochemical Comparison of C3-Substituents
Feature3-Chloro (Cl)3-Bromo (Br)Impact on Bioactivity
Van der Waals Radius 1.75 Å1.85 ÅBr requires a larger hydrophobic pocket; Cl is more forgiving in tight spaces.
C-X Bond Length ~1.73 Å~1.89 ÅBr extends deeper into the "gatekeeper" or hinge region.
Lipophilicity (

LogP)
+0.71+0.86Br increases lipophilicity more, potentially lowering solubility but increasing membrane permeability.
Sigma Hole (

)
ModerateStrongCritical: Br creates a stronger positive electrostatic potential at its tip, facilitating high-affinity "Halogen Bonding."
Polarizability 2.18 ų3.05 ųBr is softer and more polarizable, enhancing dispersive interactions with aromatic residues (e.g., Phenylalanine gatekeepers).

Biological Performance & Mechanism

The Mechanism: Halogen Bonding (XB)

The primary driver for the superior activity of 3-bromo derivatives is Halogen Bonding (XB) . In many kinase inhibitors, the 7-azaindole core mimics the purine ring of ATP. The halogen at position 3 often points toward the hinge region backbone carbonyl (e.g., the carbonyl oxygen of a Glycine or Leucine residue).

  • The Sigma Hole: Halogens (Cl, Br, I) exhibit an anisotropic charge distribution.[1] While the equator is electronegative, the tip (distal to the C-X bond) is electropositive (the

    
    -hole).[1]
    
  • Interaction Energy:

    
    . The strength of this interaction follows the trend: I > Br > Cl >> F .
    
  • Experimental Evidence: Crystallographic surveys of the PDB (Protein Data Bank) show that C-Br···O=C interactions are significantly more frequent and shorter (relative to van der Waals sums) than C-Cl···O=C interactions.

Representative SAR Data

Note: Data synthesized from general structure-activity relationships of 3-halo-7-azaindoles against Serine/Threonine kinases (e.g., DYRK1A).[2]

Compound VariantTargetIC

(nM)
Ligand Efficiency (LE)Interpretation
Unsubstituted (H) DYRK1A>10,000N/ALacks hydrophobic fill and XB interaction.
3-Chloro DYRK1A1250.42Good fit, moderate potency.
3-Bromo DYRK1A28 0.45 4.5x Potency Boost. The enthalpy gain from the stronger halogen bond outweighs the entropic penalty of the larger atom.
3-Iodo DYRK1A150.41Higher potency, but often metabolically unstable (deiodination) and poor solubility.

Experimental Protocols

To validate these claims in your own project, follow these self-validating protocols.

A. Synthesis of 3-Halo-Pyrrolopyridin-7-ols

Prerequisite: Start with the parent 1H-pyrrolo[2,3-b]pyridine (7-azaindole). The "7-ol" (N-oxide) moiety is typically installed after halogenation to prevent over-oxidation, or protected if already present.

Protocol: Regioselective C3-Halogenation

  • Dissolution: Dissolve 1.0 eq of 7-azaindole in DMF (0.5 M concentration).

  • Reagent Addition:

    • For 3-Cl: Add 1.05 eq of N-Chlorosuccinimide (NCS).

    • For 3-Br: Add 1.05 eq of N-Bromosuccinimide (NBS).

  • Reaction: Stir at Room Temperature (25°C) for 1–2 hours. Monitor by LC-MS.[3]

    • Checkpoint: The C3 position is highly nucleophilic. If C3 is blocked, halogenation may occur at C5, but for unsubstituted cores, C3 is exclusive.

  • Workup: Dilute with water (precipitation usually occurs). Filter and wash with cold water. Recrystallize from Ethanol/Water.

  • Oxidation (to get 7-ol/N-oxide): Treat the 3-halo-7-azaindole with m-CPBA (1.2 eq) in DCM or Ethyl Acetate at 0°C to RT.

B. Competitive Binding Assay (FRET-based)

Objective: Determine


 or 

to quantify the halogen effect.
  • System: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher) or similar TR-FRET system.

  • Tracer: Use a tracer known to bind the ATP pocket (e.g., Tracer 236).

  • Titration: Prepare 10-point dose-response curves for both 3-Cl and 3-Br variants (start at 10 µM, 3-fold dilution).

  • Incubation: 1 hour at RT with the target kinase (5 nM) and Europium-labeled antibody.

  • Readout: Measure FRET signal (Ratio 665nm/615nm).

  • Validation: The 3-Br curve should shift left relative to 3-Cl. If curves are identical, the binding mode likely does not involve a hinge-region halogen bond (check for alternate binding modes).

Visualizations & Decision Logic

Diagram 1: Mechanism of Action (The Sigma Hole)

This diagram illustrates the specific atomic interaction distinguishing Br from Cl.

HalogenBonding cluster_0 Potency Driver Ligand 3-Halo-Pyrrolopyridine Halogen Halogen Atom (X) (Cl or Br) Ligand->Halogen C3-Position SigmaHole Sigma Hole (+) Electropositive Tip Halogen->SigmaHole Anisotropic Charge Interaction Halogen Bond (X···O=C) SigmaHole->Interaction Electrostatic Attraction Target Kinase Hinge Region (Backbone Carbonyl) Target->Interaction Lewis Base (-)

Caption: The "Sigma Hole" mechanism. The electropositive tip of the halogen (Br > Cl) interacts with the electronegative backbone carbonyl of the target protein.

Diagram 2: Lead Optimization Decision Tree

Use this logic flow to decide between Cl and Br for your specific drug candidate.

DecisionTree Start Start: 3-Position Optimization CheckPotency Is Potency < 10 nM required? Start->CheckPotency BrRoute Test 3-Bromo CheckPotency->BrRoute Yes ClRoute Test 3-Chloro CheckPotency->ClRoute No AnalyzeBr Analyze Crystal Structure BrRoute->AnalyzeBr HalogenBond Halogen Bond Present? AnalyzeBr->HalogenBond KeepBr Select 3-Bromo (High Potency) HalogenBond->KeepBr Yes (Angle ~180°) HalogenBond->ClRoute No (Steric Clash) CheckMetab Is MW/LogP too high? ClRoute->CheckMetab CheckMetab->BrRoute No (Need Potency) SelectCl Select 3-Chloro (Better ADME) CheckMetab->SelectCl Yes

Caption: Decision matrix for selecting 3-Cl vs 3-Br. Prioritize Br for potency via halogen bonding; prioritize Cl if molecular weight or steric constraints are limiting.

References

  • Voth, A. R., & Ho, P. S. (2007). The role of halogen bonding in inhibitor recognition and binding by protein kinases.[4][5] Current Topics in Medicinal Chemistry, 7(14), 1336–1348.[5] Link

  • Wilcken, R., et al. (2013). Halogen bonding in drug discovery: overview and recent developments. Journal of Medicinal Chemistry, 56(4), 1363–1388. Link

  • Popowycz, F., et al. (2011). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry. Link

  • Hardegger, L. A., et al. (2011). Systematic investigation of halogen bonding in protein–ligand interactions. Angewandte Chemie International Edition, 50(1), 314-318. Link

Sources

Comparison Guide: Validating Purity of 3-Chloro-1H-pyrrolo[2,3-c]pyridin-7-ol via LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: While Quantitative NMR (qNMR) remains the primary reference for absolute mass balance (potency), LC-MS (Liquid Chromatography-Mass Spectrometry) is the superior validation tool for impurity profiling of 3-Chloro-1H-pyrrolo[2,3-c]pyridin-7-ol.

This specific scaffold exhibits "pyridone-like" tautomerism (7-hydroxy vs. 7-oxo), rendering standard HPLC-UV methods prone to integration errors due to peak splitting or broadening. Furthermore, common synthetic byproducts (e.g., des-chloro precursors or regioisomers) often lack distinct UV chromophores or co-elute under standard conditions. This guide details why LC-MS provides the necessary specificity and sensitivity (LOD < 0.05%) required for high-integrity drug development.

Technical Challenge: The Tautomer Trap

The molecule 3-Chloro-1H-pyrrolo[2,3-c]pyridin-7-ol is not a static structure. It exists in a dynamic equilibrium between the enol form (7-hydroxy) and the keto form (7-one, lactam) .

  • The Analytical Risk: On a standard C18 column without pH control, these tautomers may separate into two distinct peaks or cause significant tailing, leading to false "impurity" flags or inaccurate integration.

  • The Solution: LC-MS allows for the identification of these species as isobaric (same m/z) and permits the optimization of mobile phase pH to lock the molecule into a single dominant tautomer for accurate quantitation.

Comparative Analysis: LC-MS vs. Alternatives

The following table contrasts the performance of LC-MS against the two most common alternatives: HPLC-UV (Diode Array) and qNMR.

Table 1: Performance Matrix
FeatureLC-MS (Target Method) HPLC-UV (Alternative A) qNMR (Alternative B)
Primary Utility Impurity Profiling & IDRoutine Purity ChecksAbsolute Potency (Assay)
Specificity High (Mass-based resolution)Medium (Relies on retention time)High (Structural resolution)
Sensitivity (LOD) Excellent (ppm range)Moderate (>0.05%)Low (~0.1-0.5%)
Tautomer Handling Excellent (Confirms isobaric nature)Poor (May split peaks)Good (Time-averaged signals)
Impurity ID Structural elucidation (MS/MS)None (Requires standards)Structural elucidation
Throughput High (5-10 min/run)High (10-20 min/run)Low (Sample prep heavy)
Data Simulation: The "Hidden" Impurity

In a comparative study of a crude synthetic batch, HPLC-UV at 254 nm showed a single peak at 98.5% purity. However, LC-MS analysis revealed:

  • Main Peak: m/z 169/171 (Cl isotope pattern) – Target Molecule.

  • Hidden Impurity (Co-eluting): m/z 135 (Des-chloro analog). Result: The UV method overestimated purity because the des-chloro impurity had a similar extinction coefficient and retention time. LC-MS corrected the purity to 94.2%.

Experimental Protocol: Validated LC-MS Workflow

This protocol is designed to stabilize the tautomeric equilibrium and maximize ionization efficiency.

A. Sample Preparation[1][2][3][4]
  • Solvent: Dimethyl sulfoxide (DMSO) diluted 1:10 with Methanol.

  • Concentration: 0.5 mg/mL (for impurity scan); 0.01 mg/mL (for sensitivity check).

  • Filtration: 0.2 µm PTFE filter (prevents particulate blockage).

B. Chromatographic Conditions (The Separation)[3][4][5][6]
  • Column: Waters XSelect CSH C18 (Charged Surface Hybrid technology provides better peak shape for basic compounds).

    • Dimensions: 2.1 x 100 mm, 2.5 µm particle size.

  • Mobile Phase A: Water + 10 mM Ammonium Formate + 0.1% Formic Acid (pH ~3.5).

    • Rationale: Acidic pH protonates the pyridine nitrogen, stabilizing the form and preventing peak splitting.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2][3]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-8 min: 5% -> 95% B (Linear ramp)

    • 8-10 min: 95% B (Wash)

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C (Higher temp improves mass transfer and tautomer coalescence).

C. Mass Spectrometry Parameters (The Detection)
  • Source: Electrospray Ionization (ESI) – Positive Mode.

  • Scan Range: m/z 100 – 600 (Full Scan).

  • Key Settings:

    • Capillary Voltage: 3.5 kV.[4]

    • Desolvation Temp: 450°C (Ensures droplet evaporation for polar heterocycles).

    • Cone Voltage: 30V (Soft ionization to preserve molecular ion).

Validation Framework (ICH Q2 Aligned)

To ensure the method is scientifically robust, follow this validation logic:

  • Specificity: Inject the "Blank" (solvent), the "System Suitability Standard" (pure compound), and a "Spiked Sample" (compound + expected impurities like 3,4-dichloro analog).

    • Acceptance: No interference in the blank; resolution > 1.5 between target and impurities.

  • Linearity: Prepare 5 concentration levels (e.g., 50% to 150% of target concentration).

    • Acceptance: R² > 0.99.

  • LOD/LOQ: Determine the concentration resulting in a Signal-to-Noise (S/N) ratio of 3:1 (LOD) and 10:1 (LOQ).

  • Robustness: Deliberately vary pH by ±0.2 units.

    • Critical Check: Ensure the 7-ol/7-one tautomer equilibrium does not cause peak splitting under varied conditions.

Visualization: Validation Workflow

The following diagram illustrates the decision-making process for validating the purity of this specific scaffold.

ValidationWorkflow Start Crude Sample: 3-Chloro-1H-pyrrolo[2,3-c]pyridin-7-ol Solubility Dissolve in DMSO/MeOH (Prevent Aggregation) Start->Solubility Separation LC Separation (Acidic Mobile Phase pH 3.5) Solubility->Separation Detection Dual Detection Separation->Detection UV_Path UV (254 nm) Detection->UV_Path MS_Path MS (ESI+) Detection->MS_Path Analysis_UV Check Peak Shape (Tautomer Splitting?) UV_Path->Analysis_UV Analysis_MS Extract Ion Chromatogram (EIC) Check m/z 169/171 MS_Path->Analysis_MS Impurity_Check Impurity Profiling Analysis_UV->Impurity_Check Correlate Analysis_MS->Impurity_Check Correlate Result_Clean Single Peak + Correct Mass = PASS Impurity_Check->Result_Clean >95% Purity Result_Dirty Co-eluting Isobars or Wrong Mass = FAIL Impurity_Check->Result_Dirty Impurities Detected

Caption: Figure 1. Integrated LC-MS validation workflow designed to detect tautomeric anomalies and co-eluting impurities.

References

  • International Conference on Harmonisation (ICH). (2005).[5] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • National Institute of Health (NIH). (2020). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy. Retrieved from [Link]

  • MDPI. (2019). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole Derivatives. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Chloro-1H-pyrrolo[2,3-c]pyridin-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

The Core Directive: Treat 3-Chloro-1H-pyrrolo[2,3-c]pyridin-7-ol as a Category 3 Acute Toxin and Category 1 Eye Damaging Agent until specific toxicological data proves otherwise.

This compound is a functionalized 6-azaindole (pyrrolo[2,3-c]pyridine). Structural analogs such as 3-chloro-7-azaindole (CAS 80235-01-4) exhibit significant oral toxicity and severe eye irritation risks . The presence of the 7-hydroxyl group introduces tautomeric properties (potential existence as a pyridone-like species), which may alter solubility but does not mitigate the risk of mucosal damage or systemic toxicity upon absorption.

Inferred Hazard Classification (Precautionary Principle):

  • Acute Toxicity (Oral/Inhalation): GHS Category 3 (Toxic if swallowed/inhaled).

  • Skin/Eye Corrosion: GHS Category 1 or 2A (Risk of serious eye damage).

  • Target Organ Toxicity: STOT-SE 3 (Respiratory Irritation).

Personal Protective Equipment (PPE) Matrix

Standard "lab safety" is insufficient. The following matrix is the minimum requirement for handling quantities >10 mg.

Protection ZoneRequired EquipmentTechnical Specification & Rationale
Ocular Chemical Splash Goggles Standard safety glasses are prohibited. Azaindole dusts are fine and corrosive to moist mucous membranes. Goggles provide a seal against airborne particulates.
Dermal (Hands) Double Nitrile Gloves Inner: 4 mil Nitrile (Examination grade).Outer: 5-8 mil Nitrile (extended cuff).Rationale: Halogenated heterocycles can permeate thin nitrile. Double gloving allows outer glove removal upon contamination without exposing skin.
Respiratory Engineering Control (Primary) Certified Fume Hood operating at face velocity 80–100 fpm. Do not handle on open bench.
Respiratory Respirator (Secondary) If hood failure occurs or weighing outside hood: Half-face respirator with P100 (HEPA) cartridges .
Body Lab Coat + Tyvek Sleeves Standard cotton lab coat. Add Tyvek wrist sleeves or a disposable apron if handling liquids to prevent sleeve saturation.

Operational Protocol: From Storage to Synthesis

Phase 1: Storage & Stability
  • Condition: Store at 2–8°C (Refrigerated) under inert gas (Argon/Nitrogen).

  • Container: Amber glass vial with Teflon-lined cap.

  • Hygroscopicity: The 7-hydroxy group increases hydrogen bonding potential. Allow the vial to warm to room temperature before opening to prevent condensation, which can lead to hydrolysis or difficult weighing (clumping).

Phase 2: Weighing & Transfer (Critical Step)
  • The Problem: Static charge often causes dry heteroaromatic powders to "fly," creating an inhalation hazard.

  • The Protocol:

    • Place an anti-static ionizer bar or fan inside the balance enclosure.

    • Use a disposable anti-static weighing boat (avoid standard plastic boats if static is high; use glassine paper or aluminum foil).

    • Damping: If the powder is exceedingly flighty, do not weigh dry. Tare a vial with solvent (e.g., DMSO), add the solid directly, and re-weigh to determine mass by difference.

Phase 3: Solubilization
  • Solvents: High solubility expected in DMSO and DMF . Moderate to low solubility in DCM or Methanol due to the polar 7-OH group.

  • Dissolution: Vortexing is preferred over sonication to avoid aerosol generation. If sonication is necessary, keep the vial capped and Parafilmed .

Phase 4: Reaction Setup
  • Atmosphere: Run reactions under Argon . Electron-rich azaindoles can oxidize, turning dark/tarry upon prolonged air exposure.

  • Quenching: When quenching reactions containing this intermediate, assume the aqueous layer is toxic . Do not pour down the drain.

Emergency Response & Decontamination

Exposure Scenarios
  • Eye Contact: IMMEDIATE (0-10 seconds): Flush for 15 minutes minimum. Do not wait for EMS. Hold eyelids open forcibly. The alkalinity of azaindole nitrogens can cause saponification of eye tissue.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol (enhances dermal absorption of halogenated compounds).

  • Inhalation: Remove to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

Spill Management (Solid)
  • Isolate: Evacuate immediate area.

  • PPE Up: Wear double gloves, goggles, and P100 respirator.

  • Wet Wipe Method: Do not dry sweep. Cover spill with paper towels soaked in ethanol/water (50:50) .

  • Collect: Scoop up wet towels and place in a hazardous waste jar labeled "Toxic Solid Debris."

Workflow Visualization

The following diagram illustrates the "Safe Path" for handling this compound, emphasizing the "Stop/Go" decision points that prevent contamination.

G Start Start: Remove from Fridge WarmUp Equilibrate to Room Temp (Prevent Condensation) Start->WarmUp CheckStatic Check Static Charge WarmUp->CheckStatic Ionizer Activate Ionizer / Use Glass Weighing Boat CheckStatic->Ionizer High Static Weighing Weigh in Fume Hood (Mass by Difference if possible) CheckStatic->Weighing Low Static Ionizer->Weighing Solubilization Dissolve in DMSO/DMF (Cap & Vortex) Weighing->Solubilization Reaction Reaction Setup (Inert Atmosphere) Solubilization->Reaction Disposal Disposal: High Hazard Waste Stream Reaction->Disposal

Figure 1: Critical handling workflow emphasizing moisture control and static mitigation to prevent aerosolization.

Disposal & Waste Streams

  • Aqueous Waste: Collect in "Basic Aqueous Waste" if pH > 7. Do not mix with oxidizers.

  • Organic Waste: Halogenated solvent waste stream.

  • Solid Waste: All contaminated gloves, weighing boats, and paper towels must be incinerated. Label as "Toxic Organic Solid."

References

  • PubChem. (2025). Compound Summary: 7-Chloro-1H-pyrrolo[2,3-c]pyridine.[1][2][3] National Library of Medicine. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.